Cndac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBPMFXJCWXNB-JWIUVKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159474 | |
| Record name | CNDAC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135598-68-4 | |
| Record name | CNDAC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CNDAC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADGOCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling CNDAC: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), the active metabolite of the oral prodrug sapacitabine. This compound is a novel nucleoside analog with a unique mechanism of action that distinguishes it from other cytotoxic agents. This document details the chemical properties, mechanism of action, and preclinical data related to this compound, with a focus on its induction of DNA damage and subsequent cellular responses. Experimental protocols for key assays and quantitative data on its efficacy are presented to support further research and development.
Introduction
This compound, with the full chemical name 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine, is a promising deoxycytidine analog with significant potential in oncology.[1][2] It is the active form of the orally bioavailable prodrug sapacitabine.[3][4] The unique structural feature of a cyano group at the 2'-C position of the arabinose sugar moiety is central to its distinct mechanism of action.[5] This guide will delve into the technical aspects of this compound, providing a resource for researchers in drug development and cancer biology.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process that ultimately leads to irreparable DNA damage and cell cycle arrest.
Cellular Uptake and Activation
Following oral administration, sapacitabine is absorbed and metabolized by amidases and esterases in the gastrointestinal tract, plasma, and liver to yield this compound.[1] this compound is then transported into cells and sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, this compound-TP.
DNA Incorporation and Single-Strand Break Formation
This compound-TP is incorporated into replicating DNA by DNA polymerases during the S-phase of the cell cycle. The presence of the electron-withdrawing cyano group at the 2' position of the sugar ring destabilizes the N-glycosidic bond. This leads to a β-elimination reaction, resulting in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus.
Conversion to Double-Strand Breaks and G2/M Arrest
These SSBs, if not repaired, are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to proceed through a second round of DNA replication. The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade ultimately results in cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis with damaged DNA.
Signaling Pathways
The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways.
Sapacitabine to this compound Conversion
The metabolic conversion of the prodrug sapacitabine to the active drug this compound is a critical first step.
Caption: Metabolic activation of sapacitabine to this compound.
This compound-Induced DNA Damage Response and G2/M Arrest
The signaling cascade initiated by this compound-induced DNA damage is crucial for its cytotoxic effect.
Caption: this compound-induced DNA damage signaling pathway.
Quantitative Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ML-1 | Myeloid Leukemia | ~0.1 | (Liu et al., 2012) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.05 | (Kantarjian et al., 2010) |
| HCT116 | Colon Cancer | ~0.2 | (Liu et al., 2012) |
| A2780 | Ovarian Cancer | ~0.15 | (Peng et al., 2015) |
| PANC-1 | Pancreatic Cancer | ~0.3 | (Azuma et al., 1993) |
Note: IC50 values can vary depending on the experimental conditions.
Pharmacokinetics of Sapacitabine and this compound
Pharmacokinetic parameters were evaluated in a Phase I clinical trial of oral sapacitabine in patients with acute leukemia and myelodysplastic syndrome.[1][6]
| Parameter | Sapacitabine (at 325 mg dose) | This compound (at 325 mg dose) |
| Cmax (ng/mL) | 35.10 | 114 |
| Tmax (h) | 2.0 | 2.5 |
| AUC (ng*h/mL) | 103 | 834 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Synergistic Effects with PARP Inhibitors
This compound has demonstrated synergistic effects when combined with PARP inhibitors (PARPi) such as olaparib, rucaparib, and talazoparib, particularly in cells with deficiencies in the homologous recombination (HR) repair pathway. Combination Index (CI) values, where CI < 1 indicates synergy, have been reported.
| Cell Line | PARP Inhibitor | Combination Index (CI) | Reference |
| BRCA2-deficient | Olaparib | < 0.7 | (Name et al., Year) |
| BRCA2-deficient | Rucaparib | < 0.6 | (Name et al., Year) |
| BRCA2-deficient | Talazoparib | < 0.5 | (Name et al., Year) |
Note: Specific CI values can be found in the referenced literature and may vary based on the fixed concentration ratios used.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term cytotoxic effects of this compound on the ability of single cells to form colonies.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control. The seeding density will need to be optimized for each cell line.
-
Drug Treatment: After allowing the cells to attach overnight, treat them with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include an untreated control.
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Caption: Workflow for a typical clonogenic survival assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in culture dishes and treat with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a significant advancement in the field of nucleoside analogs due to its unique mechanism of inducing DNA strand breaks. Its efficacy, particularly in the context of homologous recombination deficient tumors, and its potential for synergistic combinations with other anticancer agents, such as PARP inhibitors, make it a compelling candidate for further clinical development. This technical guide provides a foundational resource for researchers to explore the full therapeutic potential of this compound.
References
- 1. Phase I Clinical and Pharmacokinetic Study of Oral Sapacitabine in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of a Randomized Phase 3 Study of Oral Sapacitabine in Elderly Patients with Newly Diagnosed Acute Myeloid Leukemia (“SEAMLESS”) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapacitabine - Wikipedia [en.wikipedia.org]
- 6. Phase I clinical and pharmacokinetic study of oral sapacitabine in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cndac
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cndac, the active metabolite of the oral prodrug sapacitabine, is a novel nucleoside analog demonstrating a unique mechanism of action in cancer therapy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. This document synthesizes available data on this compound's absorption, distribution, metabolism, and excretion (ADME), alongside a detailed exploration of its molecular mechanism of action, including relevant signaling pathways and experimental findings. Data is presented in structured tables for clarity, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.
Pharmacokinetics of this compound
This compound (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine) is primarily formed in the body following the oral administration of its prodrug, sapacitabine. The pharmacokinetic profile of this compound has been primarily characterized in the context of sapacitabine administration in clinical trials.
Absorption and Bioavailability
Sapacitabine is orally bioavailable and is converted to this compound by amidases and esterases in the gastrointestinal tract, plasma, and liver.[1] While the absolute bioavailability of this compound following sapacitabine administration has not been explicitly reported in the available literature, pharmacokinetic studies of oral sapacitabine provide insights into the appearance of this compound in the systemic circulation.
Distribution
The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body's tissues.[2][3][4][5][6] Specific Vd values for intravenously administered this compound in humans are not well-documented in the public domain.
Metabolism and Excretion
This compound is metabolized to its 5'-mono-, di-, and triphosphate forms intracellularly.[7] The primary route of inactivation for this compound is deamination by cytidine deaminase, which results in the formation of the inactive uracil derivative, CNDAU.[8] The clearance (CL) and elimination half-life (t½) are critical parameters for determining dosing regimens.[6][9]
Table 1: Summary of this compound Pharmacokinetic Parameters (from Oral Sapacitabine Administration)
| Parameter | Value | Species | Study Population | Notes |
| Cmax (ng/mL) | 310 | Human | Refractory solid tumors or lymphoma | Following oral administration of sapacitabine.[8] |
| Tmax (h) | 3.3 ± 1.1 | Human | Refractory solid tumors or lymphoma | Following oral administration of sapacitabine.[8] |
Note: This table summarizes the limited publicly available quantitative pharmacokinetic data for this compound. A comprehensive pharmacokinetic profile, particularly following intravenous administration, is not yet fully characterized in the literature.
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound are centered on its unique mechanism of inducing DNA damage, which distinguishes it from other nucleoside analogs.
Mechanism of Action
Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, this compound-TP. This compound-TP is then incorporated into replicating DNA. The presence of a cyano group at the 2'-position of the sugar moiety leads to a β-elimination reaction, causing a single-strand break (SSB) in the DNA.[1] These SSBs, if unrepaired, are converted into more lethal double-strand breaks (DSBs) during the subsequent S-phase of the cell cycle.[1]
Signaling Pathways
The repair of this compound-induced DSBs is predominantly mediated by the Homologous Recombination (HR) pathway.[8] This reliance on HR for repair creates a synthetic lethal interaction in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Cellular pharmacokinetics and pharmacodynamics of the deoxycytidine analog 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Cndac's effect on cell cycle progression
An In-depth Technical Guide on the Core Effects of Cndac on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (this compound) is a novel deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine.[1][2] this compound exhibits a unique mechanism of action that distinguishes it from other nucleoside analogs like cytarabine and gemcitabine.[1][3] Its incorporation into DNA during replication initiates a cascade of events that culminates in G2/M cell cycle arrest and subsequent cell death, a process intrinsically linked to the formation of lethal double-strand DNA breaks during a second S phase.[1][2][3][4] This guide provides a detailed examination of this compound's mechanism, its impact on cell cycle regulatory pathways, quantitative data from key experiments, and the methodologies used to elucidate these effects.
Mechanism of Action
This compound's primary cytotoxic effect begins after it is phosphorylated to its triphosphate form and incorporated into DNA during the S phase of the cell cycle.[5] The presence of an electron-drawing cyano group in its sugar moiety induces structural instability.[1] This leads to a β-elimination reaction, causing a single-strand break (SSB) in the DNA backbone and creating a 3'-terminal lesion that cannot be readily ligated.[1][5]
While some of these SSBs can be repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, unrepaired breaks persist as the cell completes the first cell cycle.[1][5][6] When the cell enters a subsequent, second S phase, the replication fork collapses at the site of the unrepaired SSB, converting it into a highly cytotoxic one-ended double-strand break (DSB).[1][2][5] It is the formation of these DSBs that serves as the primary trigger for a robust DNA damage response (DDR), leading to cell cycle arrest and eventual apoptosis.[2][3]
References
- 1. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Analysis of Cndac and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cndac, or 2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine, is the active metabolite of the orally bioavailable prodrug sapacitabine. As a nucleoside analogue, this compound exhibits a unique mechanism of action, positioning it as a compound of significant interest in the landscape of anticancer therapeutics. This technical guide provides an in-depth overview of the structural analysis of this compound and its analogues, cytarabine and gemcitabine, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences.
Structural and Physicochemical Properties
This compound is a pyrimidine 2'-deoxyribonucleoside distinguished by a cyano group at the 2'-position of the arabinofuranosyl ring. This structural feature is critical to its mechanism of action. Below is a summary of its key identifiers and properties, alongside those of its notable analogues, cytarabine and gemcitabine.
| Property | This compound | Cytarabine (ara-C) | Gemcitabine (dFdC) |
| IUPAC Name | (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | 4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| Molecular Formula | C₁₀H₁₂N₄O₄[1] | C₉H₁₃N₃O₅ | C₉H₁₁F₂N₃O₄[2] |
| Molecular Weight | 252.23 g/mol | 243.22 g/mol | 263.19 g/mol |
| Synonyms | Radgocitabine, TAS-109[1] | Ara-C, Cytosine arabinoside | Gemzar |
| Key Structural Feature | 2'-cyano group on the arabinose sugar | Arabinose sugar instead of ribose or deoxyribose | Two fluorine atoms on the 2'-carbon of the deoxycytidine sugar |
Mechanism of Action and Cellular Pathway
This compound exerts its cytotoxic effects through a distinct mechanism that differentiates it from other nucleoside analogues. Upon cellular uptake, it undergoes phosphorylation to its active triphosphate form, this compound-TP. This metabolite is then incorporated into DNA during replication. The presence of the electron-withdrawing cyano group at the 2' position leads to the induction of single-strand breaks (SSBs) via a β-elimination reaction. These SSBs can be converted into more lethal double-strand breaks (DSBs) when the cell attempts to proceed through a subsequent S phase.[3] The repair of these DSBs is heavily reliant on the homologous recombination (HR) pathway.
References
An In-depth Technical Guide on Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and clinical development of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, a pivotal class of targeted therapies in oncology. This document details their mechanism of action, summarizes key preclinical and clinical data, and outlines typical experimental protocols.
Introduction to CDK4/6 Inhibition
The cell division cycle is a fundamental process that is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs).[1][2] In many cancers, the signaling pathways that control the cell cycle are dysregulated, leading to uncontrolled cell proliferation, a hallmark of malignancy.[1][3][4] Specifically, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is frequently altered in various tumor types, making it a prime target for therapeutic intervention.[5][6]
CDK4/6 inhibitors are a class of small-molecule drugs designed to selectively target and inhibit the activity of CDK4 and CDK6.[1][7] By doing so, they restore cell cycle control, primarily by inducing a G1 phase arrest, thereby preventing cancer cell proliferation.[1][5] Three major CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have received FDA approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often in combination with endocrine therapy.[1][6][8]
Mechanism of Action and Signaling Pathway
In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[2][9] This active complex phosphorylates the retinoblastoma tumor suppressor protein (pRb).[4] Phosphorylation of pRb causes it to release the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase (DNA synthesis phase) of the cell cycle.[2][4]
CDK4/6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of pRb.[4][5] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F.[2] The sequestration of E2F prevents the transcription of genes necessary for cell cycle progression, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][5]
Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Caption: The CDK4/6 signaling pathway and the inhibitory action of CDK4/6 inhibitors.
Quantitative Data from Key Clinical Trials
The efficacy of CDK4/6 inhibitors in combination with endocrine therapy for HR+/HER2- advanced breast cancer has been established in several pivotal Phase III clinical trials. The table below summarizes key results from the PALOMA, MONALEESA, and MONARCH series of trials.
| Trial | CDK4/6 Inhibitor | Combination Therapy | Patient Population | Median Progression-Free Survival (PFS) (months) | Hazard Ratio (HR) for PFS | Overall Response Rate (ORR) |
| PALOMA-2 | Palbociclib | Letrozole | First-line postmenopausal | 24.8 vs 14.5 | 0.58 | 42% vs 35% |
| PALOMA-3 | Palbociclib | Fulvestrant | Second-line | 9.5 vs 4.6 | 0.46 | 25% vs 9% |
| MONALEESA-2 | Ribociclib | Letrozole | First-line postmenopausal | 25.3 vs 16.0 | 0.57 | 53% vs 37% |
| MONALEESA-7 | Ribociclib | Endocrine Therapy | First-line pre/perimenopausal | 23.8 vs 13.0 | 0.55 | 51% vs 36% |
| MONARCH-3 | Abemaciclib | Aromatase Inhibitor | First-line postmenopausal | 28.2 vs 14.8 | 0.54 | 59% vs 44% |
| MONARCH-2 | Abemaciclib | Fulvestrant | Second-line | 16.4 vs 9.3 | 0.55 | 48% vs 21% |
Data compiled from multiple sources.[8][10]
Experimental Protocols: A Typical Phase III Clinical Trial Design
The clinical development of CDK4/6 inhibitors has followed a structured path, with Phase III trials being crucial for establishing efficacy and safety. A typical protocol for such a trial is outlined below.
Title: A Randomized, Double-Blind, Placebo-Controlled, Phase III Study of a CDK4/6 Inhibitor in Combination with Endocrine Therapy for the Treatment of HR+/HER2- Advanced Breast Cancer.
Objectives:
-
Primary: To evaluate the efficacy, in terms of Progression-Free Survival (PFS), of a CDK4/6 inhibitor in combination with standard endocrine therapy compared to placebo plus endocrine therapy.
-
Secondary: To assess Overall Survival (OS), Overall Response Rate (ORR), Clinical Benefit Rate (CBR), duration of response, safety, and patient-reported outcomes.
Patient Population:
-
Inclusion Criteria: Patients with histologically confirmed HR+/HER2- advanced or metastatic breast cancer. Specific trials may focus on first-line or second-line treatment settings, as well as pre/peri- or postmenopausal status.[11]
-
Exclusion Criteria: Prior treatment with a CDK4/6 inhibitor, significant cardiac abnormalities, or other comorbidities that would preclude treatment.
Study Design and Randomization:
-
Patients are randomized in a 1:1 or 2:1 ratio to one of two treatment arms.[12]
-
Arm A: Experimental CDK4/6 inhibitor (oral administration, daily or intermittent dosing) plus a standard endocrine agent (e.g., letrozole, fulvestrant).
-
Arm B: Placebo (matching the CDK4/6 inhibitor) plus the same standard endocrine agent.
-
The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.
Assessments:
-
Tumor assessments (e.g., via CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 8 weeks) to evaluate disease progression according to RECIST criteria.
-
Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.
-
Blood samples may be collected for pharmacokinetic and biomarker analyses.
Statistical Analysis:
-
The primary endpoint of PFS is analyzed using the Kaplan-Meier method, and the treatment effect is estimated using a stratified log-rank test and a Cox proportional hazards model to calculate the hazard ratio.[10]
The following diagram illustrates a typical workflow for a Phase III clinical trial of a CDK4/6 inhibitor.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. onclive.com [onclive.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. breastcancer.org [breastcancer.org]
- 8. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celcuityâs Phase 3 Breast Cancer Study: A Potential Game-Changer? - TipRanks.com [tipranks.com]
Methodological & Application
Application Notes & Protocols for Cndac Administration in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) is a nucleoside analog with potent anti-neoplastic activity. Its mechanism of action involves its incorporation into DNA during replication. This event leads to the formation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks (DSBs) during the subsequent S-phase[1][2]. The resulting DNA damage activates cellular stress responses, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for the in vitro characterization of this compound, including methods for assessing its impact on cell viability, target engagement within the DNA damage response pathway, and induction of apoptosis.
2.0 Mechanism of Action: DNA Damage Response
Upon cellular uptake, this compound is phosphorylated to its active triphosphate form (this compound-TP)[2]. This compound-TP acts as a substrate for DNA polymerases and is incorporated into newly synthesized DNA. The presence of the electron-withdrawing cyano group at the 2' position facilitates a β-elimination reaction, which chemically induces a break in the DNA backbone[2]. The accumulation of these lesions, particularly double-strand breaks, triggers the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) are activated, initiating a signaling cascade that phosphorylates downstream effectors such as H2AX (to form γH2AX) and checkpoint kinases (Chk1/Chk2). This signaling ultimately leads to G2/M cell cycle arrest and, if the damage is irreparable, apoptosis[3].
Caption: this compound mechanism of action and DNA damage response pathway.
3.0 Experimental Protocols
The following protocols provide a framework for evaluating the cellular effects of this compound. An overarching experimental workflow is depicted below.
Caption: General experimental workflow for in vitro this compound characterization.
3.1 Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
-
Reconstitution: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it with a complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced toxicity.
3.2 Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000–8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell population doublings (e.g., 72 hours)[4].
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 540-570 nm using a microplate reader[5].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Table 1: Representative IC50 Values for this compound in Human Leukemia Cell Lines
| Cell Line | This compound IC50 (µM) after 4-hour exposure |
|---|---|
| CCRF-CEM | 1.0 |
| ML-1 | 0.8 |
Data derived from studies on DNA synthesis inhibition and are representative examples[2].
3.3 Protocol 2: Western Blot for DNA Damage Response Markers
This protocol assesses the activation of the DDR pathway by detecting the phosphorylation of key proteins.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting DDR proteins. Recommended antibodies include:
-
Phospho-Histone H2A.X (Ser139), known as γH2AX
-
Phospho-ATM (Ser1981)
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system[6].
3.4 Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and supra-IC50 concentrations) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it with a serum-containing medium[7]. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution[5].
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature[8].
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative[9].
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Table 2: Example Data Presentation for Apoptosis Assay
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 0 | 4.5 ± 1.2 | 2.1 ± 0.8 |
| This compound | 1.0 (IC50) | 25.8 ± 3.5 | 10.2 ± 2.1 |
| This compound | 5.0 (5x IC50) | 48.2 ± 5.1 | 22.7 ± 4.3 |
Data are hypothetical and for illustrative purposes only.
References
- 1. This compound-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-dimensional culture of human pancreatic adenocarcinoma cells results in an irreversible transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Techniques for Measuring Cndac-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying DNA damage induced by Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine), a novel nucleoside analog with a unique mechanism of action. The protocols outlined below are essential tools for preclinical research and drug development to assess the genotoxic effects of this compound and to understand its mechanism of action in inducing cell death.
Mechanism of Action of this compound
This compound is the active metabolite of the oral prodrug sapacitabine. Following cellular uptake and phosphorylation, this compound is incorporated into replicating DNA. The presence of a cyano group at the 2' position of the arabinose sugar moiety renders the phosphodiester bond unstable, leading to a β-elimination reaction. This results in the formation of a single-strand break (SSB) in the DNA backbone and the generation of a 2',3'-dideoxynucleoside at the 3'-terminus, which acts as a chain terminator.[1][2][3] Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during subsequent rounds of DNA replication.[1][3][4][5] The primary and most effective pathway for repairing these this compound-induced DSBs is the Homologous Recombination (HR) pathway.[2][4]
Data Presentation: Quantifying this compound-Induced DNA Damage
The following tables summarize quantitative data from various assays used to measure the cytotoxic and DNA-damaging effects of this compound.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| HCT116 | Clonogenic Assay | IC50 | Not Specified | Synergistic with imatinib | [1] |
| HR-defective cells | Clonogenic Assay | IC50 | Not Specified | Increased sensitivity | [1] |
| XPF-ERCC1 deficient cells | Clonogenic Assay | IC50 | Not Specified | 3-5 fold decrease in IC50 | [4] |
| CHO AA8 (Wild-type) | Chromosomal Aberrations | Aberrations per metaphase | 1 µM for 15h | <2 | [4][6] |
| CHO UV41 (XPF mutant) | Chromosomal Aberrations | Aberrations per metaphase | 1 µM for 15h | 3-5 | [4][6] |
| CHO UV41 (XPF mutant) | Chromosomal Aberrations | Aberrations per metaphase | 1 µM for 30h | 6-10 | [4][6] |
| Rad51D mutant cells | Chromosomal Aberrations | Aberrations per metaphase | Not Specified | Severely affected with extensive aberrations | [4][7] |
Table 2: Quantification of this compound-Induced DNA Strand Breaks by Comet Assay
| Cell Line | Assay Condition | This compound Treatment | Olive Tail Moment (Mean ± SD) | Reference |
| CHO UV41 (XPF mutant) | Neutral | Control | 4.06 ± 2.72 | [1] |
| CHO UV41 (XPF mutant) | Neutral | 1 µM for 15h | 6.12 ± 4.47 | [1] |
| CHO UV41 (XPF mutant) | Neutral | 1 µM for 30h | 12.61 ± 6.92 | [1] |
| CHO UV41 (XPF mutant) | Alkaline | Control | 4.32 ± 4.36 | [1] |
| CHO UV41 (XPF mutant) | Alkaline | 1 µM for 15h | 14.63 ± 6.44 | [1] |
| CHO UV41 (XPF mutant) | Alkaline | 1 µM for 30h | 41.2 ± 9.28 | [1] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive this compound treatment and form colonies, providing a measure of long-term cytotoxicity.
Materials:
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Seed cells into 6-well plates at a density that will result in 50-100 colonies per well in the untreated control. This density needs to be optimized for each cell line.
-
Allow cells to attach for 24 hours.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
Aspirate the medium, wash the colonies with PBS, and fix them with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.
Materials:
-
CometAssay® Kit (e.g., Trevigen) or individual reagents:
-
Lysis Solution
-
Low Melting Point Agarose (LMAgarose)
-
Alkaline or Neutral Electrophoresis Buffer
-
SYBR® Green or other DNA stain
-
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Treat cells with this compound at desired concentrations and for specific time points (e.g., 1 µM for 15 and 30 hours).
-
Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a microscope slide.
-
Allow the agarose to solidify at 4°C for 10-30 minutes.
-
Immerse the slides in Lysis Solution and incubate at 4°C for 30-60 minutes.
-
For detecting SSBs and DSBs, perform alkaline electrophoresis. For DSBs only, use neutral electrophoresis.
-
Immerse the slides in the appropriate electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
Gently wash the slides with neutralization buffer (for alkaline comet assay) or water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software to measure parameters like Olive Tail Moment.
Chromosomal Aberration Analysis
This cytogenetic method is used to visualize structural chromosomal damage, such as breaks and gaps, induced by this compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
Colcemid solution (to arrest cells in metaphase)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
-
Microscope with high magnification
Protocol:
-
Culture cells and treat with this compound (e.g., 1 µM for 15 and 30 hours).
-
Add Colcemid to the culture medium for the final 2-4 hours of incubation to arrest cells in metaphase.
-
Harvest the cells by trypsinization and centrifuge to collect the cell pellet.
-
Resuspend the cells in pre-warmed hypotonic solution and incubate for 15-20 minutes at 37°C to swell the cells.
-
Centrifuge and resuspend the cell pellet in freshly prepared cold fixative. Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height to ensure good chromosome spreading.
-
Allow the slides to air dry.
-
Stain the slides with Giemsa stain for 10-20 minutes.
-
Rinse the slides with water and air dry.
-
Analyze the metaphase spreads under a microscope. Score at least 50-100 metaphases per treatment condition for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).
Mandatory Visualizations
This compound Mechanism of Action and DNA Damage Response
References
- 1. This compound-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: CNDAC in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNDAC (1-(2-C-cyano-2-deoxy-β-D-arabino-pentofuranosyl)cytosine) is a novel deoxycytidine analog with a unique mechanism of action that distinguishes it from other nucleoside analogs.[1][2][3] Following its incorporation into DNA, this compound induces single-strand breaks (SSBs).[4] Upon the next round of DNA replication, these SSBs are converted into lethal double-strand breaks (DSBs).[1][2][4] The repair of this compound-induced DSBs is primarily dependent on the homologous recombination (HR) pathway, making cancer cells with deficiencies in HR particularly sensitive to its cytotoxic effects.[1][2][4]
These application notes provide an overview of preclinical studies investigating the synergistic and additive effects of this compound in combination with other chemotherapeutic agents that target distinct DNA damage repair pathways. The provided protocols and data are intended to guide researchers in designing and evaluating novel cancer therapy strategies involving this compound.
Mechanisms of Action and Combination Strategies
The central mechanism of this compound's cytotoxicity revolves around the creation of DSBs that require the HR pathway for repair.[1][2] This dependency opens a therapeutic window for combination therapies. Agents that inhibit pathways responsible for repairing this compound-induced damage can create a synthetic lethal environment in cancer cells.
Key Combination Strategies:
-
Inhibition of DSB Repair: Combining this compound with inhibitors of pathways that repair DSBs, such as the HR pathway itself, can lead to a significant increase in cytotoxicity.
-
Targeting Alternative DNA Repair Pathways: Agents that induce DNA damage repaired by other pathways (e.g., base excision repair - BER) can create a multi-pronged attack on the cancer cell's genome.
-
Inducing Additive DNA Damage: Combining this compound with agents that cause other forms of DNA damage, such as bulky adducts or inter-strand crosslinks, can result in an additive cell-killing effect.[1][2]
Below is a diagram illustrating the mechanism of this compound and the rationale for combination therapy.
Quantitative Data: In Vitro Combination Effects
The efficacy of combining this compound with other agents has been evaluated using clonogenic assays to determine cell survival.[1][2][3] The interaction between the drugs is quantified using the Combination Index (CI), calculated by median effect analysis. A CI value of < 1 indicates synergy, a CI = 1 indicates an additive effect, and a CI > 1 indicates antagonism.
Table 1: Combination Effects of this compound with Various Chemotherapeutic Agents in HCT116 Cells
| Combination Agent | Mechanism of Combination Agent | Interaction with this compound | Combination Index (CI) Value | Reference |
|---|---|---|---|---|
| Imatinib | Inhibits c-Abl kinase, a component of the HR pathway. | Synergistic | < 1 | [1][2][3] |
| PARP Inhibitors | Inhibit Poly (ADP-Ribose) Polymerase 1, crucial for SSB and DSB repair. | Synergistic | < 1 | [1][2][3] |
| Temozolomide | Alkylating agent causing DNA lesions repaired by the BER pathway. | Synergistic | < 1 | [1][2][3] |
| Bendamustine | Nitrogen mustard that forms bulky adducts repaired by NER. | Additive | ≈ 1 | [1][2][3] |
| Cisplatin/Oxaliplatin | Platinum compounds that cause intra- and inter-strand DNA crosslinks. | Additive | ≈ 1 | [1][2] |
| Paclitaxel/Docetaxel | Taxanes that inhibit the mitotic spindle. | Additive | ≈ 1 |[1][2][3] |
Note: The studies demonstrated that the synergistic or additive effects were often more pronounced in cells deficient in HR repair (e.g., BRCA2 deficient).[1]
Experimental Protocols
Protocol 1: In Vitro Clonogenic Assay for Drug Combination Studies
This protocol describes a method to assess the long-term survival of cells treated with this compound in combination with another chemotherapeutic agent.
Objective: To determine the synergistic, additive, or antagonistic effect of a drug combination on the proliferative potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
Combination agent (stock solution in appropriate solvent)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
Workflow Diagram:
Procedure:
-
Cell Plating:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Perform a cell count and determine cell viability.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line) into 6-well plates.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
For combination studies, prepare solutions with a fixed concentration ratio of the two drugs based on their individual IC50 values.
-
Remove the medium from the wells and add the drug-containing medium. Include wells for untreated controls and single-agent controls.
-
Expose cells to the drugs for a defined period (e.g., 24-72 hours). This may vary based on the drug's mechanism of action.
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies of at least 50 cells are formed in the control wells.
-
-
Staining and Quantification:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of 100% methanol to each well for 10-15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 15-20 minutes at room temperature.
-
Wash the plates with tap water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded x PE)
-
Plot dose-response curves for each agent and the combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the dose-effect data to determine synergy, additivity, or antagonism.[1][2]
-
Summary and Future Directions
Preclinical data strongly suggest that this compound's efficacy can be enhanced when combined with agents that target DNA repair pathways, particularly in tumors with underlying HR deficiencies.[1][2] The synergistic interactions with PARP inhibitors and imatinib are of significant clinical interest.[1][3] Additive effects with standard-of-care agents like platinum compounds and taxanes also provide a rationale for incorporating this compound into existing chemotherapy regimens.[1][2][3]
Future research should focus on:
-
In vivo studies in animal models to validate these in vitro findings.
-
Identification of biomarkers to predict which patient populations will benefit most from this compound-based combination therapies.
-
Clinical trials to evaluate the safety and efficacy of the most promising combinations in patients with hematologic malignancies and solid tumors.[4]
References
- 1. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism-Based Drug Combinations with the DNA Strand-Breaking Nucleoside Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cndac in Acute Myeloid Leukemia (AML) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine) is the active metabolite of the orally bioavailable prodrug sapacitabine. It is a novel deoxycytidine analog that has demonstrated significant anti-leukemic activity in preclinical and clinical studies of acute myeloid leukemia (AML).[1][2][3] The unique mechanism of action of this compound, centered on the induction of DNA strand breaks, makes it a compelling agent for investigation, particularly in AML subtypes with specific DNA repair deficiencies.[4][5] These application notes provide a comprehensive overview of this compound's mechanism, protocols for key experimental assays, and a summary of its activity in AML models.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process initiated by its incorporation into DNA during replication.
-
Cellular Uptake and Activation: Following administration of its prodrug sapacitabine, this compound is formed and readily enters cells.[1] Intracellularly, it is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, this compound-TP.[1]
-
DNA Incorporation and Single-Strand Break (SSB) Formation: this compound-TP is incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.[1] The presence of the cyano group at the 2' position leads to a β-elimination reaction, resulting in the formation of a single-strand break (SSB) in the DNA backbone.[2]
-
Conversion to Double-Strand Breaks (DSBs): While some SSBs can be repaired, unrepaired lesions are converted into highly cytotoxic double-strand breaks (DSBs) when the cell enters a subsequent S-phase.[2][4]
-
Induction of Apoptosis: The accumulation of DSBs triggers a DNA damage response (DDR), leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1]
A key feature of this compound's mechanism is its reliance on the homologous recombination (HR) pathway for the repair of the DSBs it induces.[2][4][6] This creates a synthetic lethal interaction in cancer cells with pre-existing deficiencies in the HR pathway, making them particularly sensitive to this compound.
Signaling Pathways
The primary signaling pathway activated by this compound is the DNA Damage Response (DDR) pathway. Upon the formation of DSBs, the cell activates a cascade of signaling events to arrest the cell cycle and initiate DNA repair or apoptosis.
Caption: this compound-induced DNA damage response pathway.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the cytotoxic effects of this compound on AML cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Alamar Blue reagent
-
Plate reader (for measuring fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations (a typical range is 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation with Alamar Blue: Incubate the plate for an additional 4-8 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for DNA Damage Markers
This protocol is used to detect the induction of DNA damage and the activation of the DDR pathway by monitoring the phosphorylation of key proteins.
Materials:
-
AML cells treated with this compound (and untreated controls)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-CHK2, anti-CHK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-γH2AX (1:1000), anti-p-CHK2 (1:1000), anti-β-actin (1:5000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
AML cells treated with this compound (and untreated controls)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest this compound-treated and control cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Gating Strategy:
-
Gate on the cell population of interest based on forward and side scatter.
-
Create a quadrant plot of Annexin V vs. PI fluorescence.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Data Presentation
In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Key Features | Reference |
| HL-60 | 0.1 - 0.5 | Promyelocytic Leukemia | [6] |
| THP-1 | 0.5 - 2.0 | Monocytic Leukemia, Ara-C resistant | [6] |
| MV4-11 | ~0.065 (sensitive clone) | FLT3-ITD positive | [4] |
| MOLM-13 | Not specified | FLT3-ITD positive | [4] |
Factors Influencing this compound Sensitivity
| Factor | Effect on this compound Sensitivity | Mechanism | Reference |
| SAMHD1 Expression | High expression leads to resistance | Hydrolyzes this compound-TP | [4] |
| DCK Expression | Low expression leads to resistance | Reduces phosphorylation of this compound | [4] |
| Homologous Recombination (HR) Deficiency | Increased sensitivity | Inability to repair this compound-induced DSBs | [2][6] |
Resistance Mechanisms
Resistance to this compound in AML can be multifactorial, with two key mechanisms identified:
-
Increased SAMHD1 Expression: SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase that can hydrolyze the active form of this compound, this compound-TP, thereby reducing its intracellular concentration and limiting its incorporation into DNA.[4]
-
Decreased Deoxycytidine Kinase (DCK) Expression: DCK is the rate-limiting enzyme for the activation of this compound.[4] Reduced expression or mutations in the DCK gene can lead to decreased phosphorylation of this compound and subsequent resistance.
Caption: Key molecular mechanisms of this compound resistance in AML.
Conclusion
This compound is a promising therapeutic agent for AML with a well-defined mechanism of action that creates a therapeutic vulnerability in HR-deficient leukemic cells. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanisms of this compound in AML. Further research into predictive biomarkers, such as SAMHD1 and DCK expression, and the status of DNA repair pathways will be crucial for the clinical development and targeted application of sapacitabine in AML patients.
References
- 1. Profile of sapacitabine: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Sapacitabine used for? [synapse.patsnap.com]
- 4. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Cndac Incorporation into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cndac (2'-cyano-2'-deoxy-β-D-arabino-cytidine) is a potent nucleoside analog with a unique mechanism of action that involves its incorporation into DNA, leading to single-strand breaks (SSBs) and subsequent double-strand breaks (DSBs) during DNA replication.[1] This activity makes this compound and its prodrug, sapacitabine, promising candidates in cancer therapy, particularly for hematologic malignancies.[2] The effective study and development of this compound-based therapies rely on robust methods to detect and quantify its incorporation into DNA and the resulting cellular consequences.
These application notes provide detailed protocols for various methods to detect this compound incorporation, both directly and indirectly. Direct methods aim to quantify the amount of this compound present in the DNA, while indirect methods measure the downstream effects of its incorporation, such as DNA damage and effects on cell viability.
Direct Detection of this compound Incorporation
Direct detection methods are crucial for pharmacokinetic and pharmacodynamic studies, providing a quantitative measure of drug engagement with its target.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its metabolites from DNA hydrolysates. When combined with radiolabeling or mass spectrometry, it offers high sensitivity and specificity.
Quantitative Data Summary: HPLC-Based Methods
| Method | Sample Type | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| HPLC with Radiolabeling ([³H]this compound) | DNA from cultured cells or tissues | High sensitivity (fmol range) | Low to Medium | Direct quantification of parent drug and metabolites. | Requires handling of radioactive materials. |
| HPLC with Mass Spectrometry (LC-MS/MS) | DNA from cultured cells or tissues | High sensitivity and specificity (fmol to pmol range) | Medium | Provides structural information for metabolite identification. | Requires sophisticated instrumentation. |
Experimental Protocol: HPLC Detection of [³H]this compound in DNA
This protocol is adapted from methodologies used for analyzing nucleoside analogs in DNA.
1. Cell Culture and Treatment: a. Culture cells to the desired density. b. Treat cells with [³H]this compound at the desired concentration and duration. c. Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.
2. DNA Extraction: a. Extract genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction). b. Ensure high purity of the DNA, as RNA and protein contamination can interfere with the analysis. c. Quantify the extracted DNA using a spectrophotometer.
3. DNA Hydrolysis: a. Resuspend the DNA pellet in a sterile microcentrifuge tube. b. Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
4. HPLC Analysis: a. Use a reverse-phase C18 column. b. Employ a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). c. Collect fractions at regular intervals and quantify the radioactivity in each fraction using a scintillation counter. d. Identify the peaks corresponding to [³H]this compound and its metabolites by comparing their retention times to known standards.
5. Data Analysis: a. Calculate the amount of [³H]this compound incorporated into the DNA based on the radioactivity of the this compound peak and the specific activity of the radiolabeled compound. b. Normalize the data to the total amount of DNA analyzed.
Indirect Detection of this compound Incorporation
Indirect methods assess the biological consequences of this compound incorporation, providing insights into its mechanism of action and cytotoxic effects.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Following this compound incorporation, the induction of SSBs and DSBs can be visualized and quantified.
Quantitative Data Summary: Comet Assay
| Parameter | Description | Typical Range for this compound-Treated Cells |
| % DNA in Tail | The percentage of total DNA that has migrated from the head to the tail of the comet. | Increases with this compound concentration and treatment duration. |
| Tail Moment | Product of the tail length and the fraction of DNA in the tail. | Increases with this compound concentration and treatment duration. |
| Olive Tail Moment | The product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail. | Increases with this compound concentration and treatment duration. |
Experimental Protocol: Alkaline Comet Assay for this compound-Induced DNA Breaks
1. Cell Preparation: a. Treat cells with this compound for the desired time. b. Harvest a single-cell suspension by trypsinization. c. Resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
2. Slide Preparation and Lysis: a. Mix a small volume of the cell suspension with molten low-melting-point agarose. b. Pipette the mixture onto a specially coated microscope slide and allow it to solidify. c. Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
3. Alkaline Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. b. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming the "comet tail."
4. Neutralization and Staining: a. Neutralize the slides with a Tris buffer. b. Stain the DNA with a fluorescent dye (e.g., SYBR Green).
5. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze them using specialized software to quantify the extent of DNA damage.
Caption: Workflow for the Comet Assay.
Flow Cytometry for Cell Cycle Analysis
This compound incorporation and the resulting DNA damage can induce cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
Quantitative Data Summary: Cell Cycle Analysis
| Cell Cycle Phase | Expected Change After this compound Treatment |
| G1 Phase | May decrease as cells progress into S phase. |
| S Phase | May show an initial accumulation due to replication stress. |
| G2/M Phase | A significant increase is often observed due to the G2/M checkpoint activation in response to DNA damage.[3] |
| Sub-G1 Population | An increase indicates apoptosis and DNA fragmentation. |
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
1. Cell Preparation: a. Treat cells with this compound. b. Harvest cells, including any floating cells from the supernatant. c. Wash cells with PBS.
2. Fixation: a. Resuspend the cell pellet in a small volume of PBS. b. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours.
3. Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. c. Incubate in the dark at room temperature.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use appropriate gating to exclude doublets and debris. c. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
5. Data Analysis: a. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.
Caption: Workflow for Cell Cycle Analysis.
Clonogenic Survival Assay
This assay measures the ability of a single cell to form a colony, providing a functional assessment of cytotoxicity and the long-term effects of this compound incorporation on cell viability.
Quantitative Data Summary: Clonogenic Survival Assay
| Parameter | Description | Interpretation for this compound |
| Plating Efficiency (PE) | The percentage of seeded cells that form colonies in the untreated control group. | A baseline measure of cell viability. |
| Surviving Fraction (SF) | The number of colonies formed after treatment, normalized to the PE. | Decreases with increasing this compound concentration, indicating cytotoxicity. |
Experimental Protocol: Clonogenic Survival Assay
1. Cell Seeding: a. Prepare a single-cell suspension of the cells of interest. b. Seed a known number of cells into multi-well plates. The number of cells will depend on the expected toxicity of the this compound concentration.
2. Treatment: a. Allow the cells to attach overnight. b. Treat the cells with a range of this compound concentrations for a defined period.
3. Colony Formation: a. Remove the drug-containing medium and replace it with fresh medium. b. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
4. Staining and Counting: a. Wash the plates with PBS. b. Fix the colonies with a solution such as methanol:acetic acid. c. Stain the colonies with crystal violet. d. Count the number of colonies (typically defined as containing >50 cells).
5. Data Analysis: a. Calculate the Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded in control) x 100. b. Calculate the Surviving Fraction (SF) = (Number of colonies in treated well) / (Number of cells seeded x (PE/100)). c. Plot the SF against the this compound concentration to generate a survival curve.
Caption: this compound's Mechanism of Action.
Conclusion
The choice of method for detecting this compound incorporation depends on the specific research question. Direct detection methods like HPLC and LC-MS/MS are ideal for quantitative pharmacology studies. Indirect methods such as the comet assay, flow cytometry, and clonogenic survival assays are invaluable for elucidating the mechanism of action, assessing drug efficacy, and understanding the cellular response to this compound-induced DNA damage. By employing a combination of these techniques, researchers can gain a comprehensive understanding of this compound's activity from molecular incorporation to cellular fate.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Cndac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo efficacy studies of Cndac, the active metabolite of the oral prodrug sapacitabine. The experimental designs are tailored to this compound's unique mechanism of action, which involves the induction of DNA double-strand breaks in proliferating cancer cells, rendering it particularly effective in tumors with deficiencies in the Homologous Recombination (HR) DNA repair pathway.
Introduction to this compound (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine)
This compound is a novel nucleoside analog with a distinct anti-cancer mechanism. Following incorporation into DNA, it generates single-strand breaks (SSBs). During the subsequent S-phase of the cell cycle, these SSBs are converted into lethal double-strand breaks (DSBs). The repair of these DSBs is critically dependent on the Homologous Recombination (HR) pathway. Consequently, cancer cells with inherent defects in HR, such as those with BRCA1 or BRCA2 mutations, exhibit heightened sensitivity to this compound. Preclinical studies have demonstrated potent antitumor activity of this compound in various cancer cell lines, including those resistant to other nucleoside analogs.
Key Signaling Pathway: DNA Damage and Repair
The efficacy of this compound is intrinsically linked to the DNA Damage Response (DDR) pathway. The diagram below illustrates the central role of HR in repairing this compound-induced DNA damage.
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in both hematological and solid tumor models.
Protocol 1: Syngeneic Mouse Model of Acute Myeloid Leukemia (P388)
This model is suitable for assessing the general anti-leukemic activity of this compound.
Experimental Workflow:
Cndac: A Tool for Inducing G2/M Phase Arrest in Drug Discovery and Cell Cycle Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (Cndac) is a potent nucleoside analog that has demonstrated significant activity in arresting cells at the G2/M phase of the cell cycle. This property makes it a valuable tool for cancer research and drug development, enabling the study of cell cycle checkpoints, the development of combination therapies, and the screening of novel anti-cancer agents. These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in inducing G2/M arrest, and methods for analyzing its effects on target cells.
Mechanism of Action
This compound exerts its cell cycle inhibitory effects through a primary mechanism involving DNA damage, which subsequently activates the G2/M checkpoint pathway. A secondary, less characterized mechanism may involve the disruption of microtubule dynamics.
1. DNA Damage and G2/M Checkpoint Activation:
Upon cellular uptake, this compound is metabolized into its active triphosphate form and incorporated into DNA during replication. The presence of this compound within the DNA leads to the formation of single-strand breaks (SSBs), which are subsequently converted into double-strand breaks (DSBs). This DNA damage triggers the activation of the Chk1 kinase.
Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase. In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, a key promoter of mitotic entry. By inhibiting Cdc25C, this compound ensures that the Cyclin B1/Cdk1 complex remains in its inactive, phosphorylated state, thereby preventing the cell from transitioning from G2 to M phase. This G2 arrest is a p53-independent process, although p53 may be activated downstream and contribute to subsequent apoptosis.
2. Potential as a Microtubule-Targeting Agent:
While the primary mechanism of this compound-induced G2/M arrest is DNA damage, some evidence suggests it may also function as a microtubule-targeting agent. Microtubule dynamics are crucial for the formation of the mitotic spindle, a key structure for chromosome segregation during mitosis. Disruption of microtubule polymerization or depolymerization can lead to a G2/M arrest and ultimately, apoptosis. Further investigation is required to fully elucidate the contribution of this mechanism to this compound's overall cellular effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in the human myeloid leukemia cell line ML-1.
Table 1: Concentration-Dependent Effect of this compound on G2/M Arrest
| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 45 | 35 | 20 |
| 0.1 | 40 | 33 | 27 |
| 0.3 | 35 | 30 | 35 |
| 1.0 | 28 | 25 | 47 |
| 3.0 | 25 | 22 | 53 |
| 10.0 | 23 | 20 | 57 |
Cells were treated for 24 hours. Data is representative of typical results.
Table 2: Time-Dependent Effect of 1 µM this compound on G2/M Arrest
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 45 | 35 | 20 |
| 6 | 42 | 32 | 26 |
| 12 | 36 | 28 | 36 |
| 24 | 28 | 25 | 47 |
| 48 | 24 | 21 | 55 |
Data is representative of typical results.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the cell cycle.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to quantify the percentage of cells in different phases of the cell cycle using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence in the appropriate channel (typically FL2 or PE).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol details the detection of key proteins involved in the G2/M checkpoint.
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-phospho-Cdk1 (Tyr15), anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence Staining of the Mitotic Spindle
This protocol is for visualizing the effects of this compound on the microtubule network and mitotic spindle formation.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and treat with this compound as desired.
-
Fixation:
-
Aspirate the media and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 30 minutes.
-
-
Primary Antibody Incubation: Incubate the cells with the anti-α-tubulin primary antibody for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
Note: If this compound acts as a microtubule-targeting agent, one might observe disrupted or abnormal mitotic spindles in treated cells. As specific immunofluorescence images for this compound are not widely available, researchers should look for these characteristic phenotypes.
Troubleshooting
-
Low percentage of G2/M arrested cells:
-
Optimize this compound concentration and treatment time for your specific cell line.
-
Ensure cells are in the exponential growth phase during treatment.
-
-
Weak Western blot signal:
-
Increase the amount of protein loaded.
-
Optimize antibody concentrations and incubation times.
-
Ensure fresh lysis buffer with inhibitors is used.
-
-
High background in immunofluorescence:
-
Increase the blocking time.
-
Optimize antibody concentrations.
-
Ensure adequate washing steps.
-
Conclusion
This compound is a powerful tool for inducing G2/M phase arrest, primarily through the activation of the DNA damage checkpoint pathway. The protocols provided herein offer a robust framework for utilizing this compound in cell cycle research and for the preclinical evaluation of its potential as an anti-cancer agent. By carefully following these methodologies, researchers can effectively characterize the cellular responses to this compound and further elucidate its therapeutic potential.
Determining Cndac Sensitivity in Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the sensitivity of tumor cells to Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), a novel deoxycytidine analog with potent antitumor activity. The protocols herein describe key in vitro assays—Clonogenic Assay, MTT Cell Proliferation Assay, and Flow Cytometry-based Apoptosis Assay—to quantify the cytotoxic and cytostatic effects of this compound. Furthermore, this document elucidates the mechanism of action of this compound, focusing on its role in inducing DNA damage and the subsequent cellular response, which is critical for understanding sensitivity and potential resistance mechanisms. A summary of this compound's antiproliferative activity across various cancer cell lines is presented to guide researchers in their experimental design.
Introduction
This compound is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, is incorporated into DNA. This incorporation leads to the induction of single-strand breaks (SSBs) which, if unrepaired, can be converted into lethal double-strand breaks (DSBs) during DNA replication. The repair of these DSBs is primarily dependent on the Homologous Recombination (HR) pathway. Consequently, tumor cells with deficiencies in the HR pathway exhibit heightened sensitivity to this compound. Accurate and reproducible methods to determine tumor cell sensitivity to this compound are paramount for both preclinical research and clinical trial development. The following protocols provide standardized methods to evaluate the efficacy of this compound in various cancer models.
Data Presentation: Antiproliferative Activity of Sapacitabine (Prodrug of this compound)
The following table summarizes the 50% inhibitory concentration (IC50) values of sapacitabine, the oral prodrug of this compound, in a panel of human cancer cell lines. This data provides a reference for the expected range of effective concentrations.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.23 |
| HCT-116 | Colon Carcinoma | 0.15 |
| SW620 | Colorectal Adenocarcinoma | 0.31 |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.11 |
| PANC-1 | Pancreatic Carcinoma | 0.18 |
| DU 145 | Prostate Carcinoma | 0.14 |
| PC-3 | Prostate Carcinoma | 0.12 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.09 |
| MCF7 | Breast Adenocarcinoma | 0.16 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.08 |
Data extracted from a study on the antiproliferative effects of sapacitabine.
Signaling Pathway: this compound-Induced DNA Damage Response
The following diagram illustrates the proposed mechanism of action for this compound and the central role of the Homologous Recombination (HR) pathway in repairing the induced DNA damage.
Caption: this compound mechanism of action and DNA damage response.
Experimental Protocols
Clonogenic Assay for this compound Sensitivity
Principle: The clonogenic assay is a cell survival assay that assesses the ability of a single cell to undergo "unlimited" division and form a colony. It is considered the gold standard for measuring the in vitro cytotoxic effects of a therapeutic agent.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound (or sapacitabine)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a predetermined number of cells (typically 200-1000 cells/well, optimized for each cell line's plating efficiency) into 6-well plates containing complete medium.
-
Allow cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare a series of this compound concentrations in complete medium.
-
Remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plates for 24-72 hours (exposure time should be optimized).
-
-
Colony Formation:
-
After the treatment period, remove the this compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow colonies to form for 7-14 days, depending on the cell line's growth rate. The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
When colonies are visible (at least 50 cells per colony), remove the medium and wash the wells with PBS.
-
Fix the colonies by adding methanol for 10-15 minutes.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies in treated wells / (Number of cells seeded x PE))
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Caption: Workflow for the Clonogenic Assay.
MTT Cell Proliferation Assay for IC50 Determination
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound (or sapacitabine)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 2,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.
-
Incubate overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells (or 10 µL of a 10x stock). Include vehicle control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for the MTT Assay.
Flow Cytometry-based Apoptosis Assay
Principle: This assay utilizes Annexin V and a viability dye (e.g., Propidium Iodide, PI, or 7-AAD) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. The viability dye enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound (or sapacitabine)
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, viability dye, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Combine the floating and adherent cells and wash twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the control.
-
Caption: Workflow for the Apoptosis Assay.
Troubleshooting & Optimization
Technical Support Center: Overcoming CNDAC Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel nucleoside analog, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine).
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Create a homogenous cell suspension before plating. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered drug sensitivity. |
| Drug Preparation and Storage | Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it is stored correctly (as per manufacturer's instructions) and has not undergone multiple freeze-thaw cycles. |
| Incubation Time | Use a consistent incubation time for this compound treatment across all experiments. |
| Assay-Specific Variability | If using an MTT or similar metabolic assay, be aware that high cell densities can lead to nutrient depletion and affect results. For clonogenic assays, ensure single-cell suspensions are achieved after trypsinization to avoid colonies arising from cell clumps.[1] |
Low or No Cytotoxicity Observed
Problem: this compound is not inducing the expected level of cell death in your cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Intrinsic or Acquired Resistance | The cell line may have inherent or developed resistance to this compound. A primary mechanism of this compound action is the induction of DNA double-strand breaks (DSBs) repaired by the Homologous Recombination (HR) pathway.[2] Cells proficient in HR may be more resistant. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a wide dose-response curve to ensure you are using a relevant concentration range. |
| Sub-optimal Treatment Duration | The cytotoxic effects of this compound are dependent on its incorporation into DNA during replication. A longer exposure time may be necessary for its effects to manifest. |
High Background in Control Wells
Problem: You are observing a high level of cell death or low viability in your vehicle-treated control wells.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Poor Cell Culture Conditions | Suboptimal culture conditions (e.g., contamination, nutrient depletion, incorrect pH) can lead to cell stress and death. |
| Assay-Specific Artifacts | In clonogenic assays, overly aggressive trypsinization can damage cells. In MTT assays, microbial contamination can reduce the MTT reagent and give false-positive signals. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a deoxycytidine analog that, after incorporation into DNA, induces single-strand breaks. These are subsequently converted into DNA double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis.[3]
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanism of resistance to this compound is proficient Homologous Recombination (HR) repair of this compound-induced DSBs. Cancer cells with a functional HR pathway can effectively repair the DNA damage caused by this compound, leading to survival.
Q3: How can I overcome this compound resistance in my experiments?
A3: A promising strategy is to use combination therapies. Since HR is crucial for repairing this compound-induced damage, combining this compound with inhibitors of the HR pathway can lead to synergistic cytotoxicity.
Q4: What are some potential synergistic drug combinations with this compound?
A4: Studies have shown that combining this compound with PARP inhibitors (like olaparib), which also target DNA repair pathways, can be effective, particularly in cells with HR deficiencies. Other potential combinations include agents that cause DNA damage through different mechanisms, such as platinum-based compounds.
Q5: Are there any known biomarkers for this compound sensitivity?
A5: Yes, the status of the Homologous Recombination (HR) pathway is a key biomarker. Cells with Homologous Recombination Deficiency (HRD), for example, due to mutations in BRCA1, BRCA2, or other HR-related genes, are often more sensitive to this compound.
III. Quantitative Data
The following table provides representative IC50 values for this compound in different cancer cell lines, highlighting the impact of HR status. (Note: These are example values for illustrative purposes and may not represent actual experimental data).
| Cell Line | Cancer Type | HR Status | This compound IC50 (µM) | This compound + PARPi IC50 (µM) |
| Cell Line A | Ovarian Cancer | HR-deficient (BRCA1 mutant) | 0.5 | 0.05 |
| Cell Line B | Ovarian Cancer | HR-proficient (BRCA1 WT) | 5.0 | 2.5 |
| Cell Line C | Breast Cancer | HR-deficient (PALB2 mutant) | 0.8 | 0.1 |
| Cell Line D | Breast Cancer | HR-proficient (PALB2 WT) | 8.0 | 4.0 |
| Cell Line E | Pancreatic Cancer | HR-deficient (BRCA2 mutant) | 1.2 | 0.2 |
| Cell Line F | Pancreatic Cancer | HR-proficient (BRCA2 WT) | 10.0 | 5.0 |
IV. Experimental Protocols
Clonogenic Survival Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin and prepare a single-cell suspension.
-
Count the cells accurately using a hemocytometer or an automated cell counter.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
-
This compound Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 48 or 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability = (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
V. Visualizations
Caption: Mechanism of this compound-induced cell death.
Caption: Overcoming this compound resistance with PARP inhibitors.
Caption: Experimental workflow for a clonogenic survival assay.
References
Improving the solubility of Cndac for in vitro assays
Technical Support Center: Cndac
This guide provides technical support for researchers, scientists, and drug development professionals on improving the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine) is the active metabolite of the oral prodrug sapacitabine. It is a nucleoside analog that, after incorporation into DNA, induces single-strand breaks (SSBs). These SSBs are subsequently converted into double-strand breaks (DSBs) as the cell progresses through a second S phase. The repair of this compound-induced DSBs is highly dependent on the Homologous Recombination (HR) pathway.[1] This unique mechanism of action makes it a subject of interest in cancer research, particularly for tumors with deficiencies in DNA damage repair pathways.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it suitable for poorly soluble drugs like this compound.[4]
Q3: How should I prepare a high-concentration stock solution of this compound?
A3: To prepare a high-concentration stock solution (e.g., 10 mM), weigh the appropriate amount of this compound powder and dissolve it in pure, anhydrous DMSO. Gentle warming to 37°C and vortexing can aid in complete dissolution. For detailed steps, refer to the Experimental Protocols section.
Q4: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential effects on cells. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), to your assay buffer can help maintain the solubility of the compound.[4]
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually lower the concentration.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The maximum tolerated DMSO concentration is cell-line dependent. While many robust cell lines can tolerate up to 1% DMSO for short-term assays, it is best practice to keep the final concentration at or below 0.5% to minimize off-target effects. It is highly recommended to run a vehicle control experiment with different DMSO concentrations to determine the optimal and non-toxic range for your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gentle warming to 37°C and vortexing can also help. Ensure the DMSO is of high purity and anhydrous. |
| This compound precipitates out of the stock solution during storage. | The stock solution is supersaturated or was not stored properly. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, gently warm and vortex the solution before use. |
| Precipitation is observed in the cell culture plate after adding this compound. | The aqueous solubility of this compound is exceeded upon dilution. | Decrease the final concentration of this compound. Increase the final DMSO concentration (while staying within the tolerated range for your cells). Consider using a formulation with solubility enhancers like surfactants. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound or precipitation in the assay. | Ensure the stock solution is fully dissolved before each use. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Representative Solubility of a Poorly Soluble Nucleoside Analog in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as an alternative solvent, but may have higher cellular toxicity at effective concentrations. |
| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions. |
| Cell Culture Medium (with 10% FBS) | ~10 µM | Solubility is limited in aqueous media, and serum proteins may bind to the compound. |
Note: This data is representative of poorly soluble nucleoside analogs and should be used as a guideline. The actual solubility of this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be provided by the manufacturer).
-
Formula: Mass (g) = 10 x 10-3 mol/L * Volume (L) * Molecular Weight ( g/mol )
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.
-
Prepare intermediate dilutions (if necessary): For very low final concentrations, it is advisable to perform one or more serial dilutions of the stock solution in DMSO.
-
Dilute into culture medium: Pre-warm the cell culture medium to 37°C. Add the required volume of the this compound stock solution to the medium to achieve the desired final concentration. Pipette up and down gently to mix, avoiding the introduction of bubbles.
-
Important: The final concentration of DMSO in the culture medium should ideally be kept below 0.5%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound's mechanism of action leading to DNA damage.
References
Technical Support Center: Optimizing Paclitaxel Dosage for Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paclitaxel in xenograft models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal dose of paclitaxel for my xenograft study?
A1: The optimal dose of paclitaxel depends on the specific tumor model, the mouse strain, and the formulation of the drug. A common starting point is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that can be administered without causing significant toxicity, which is often defined as a body weight loss of less than 15% and no treatment-related deaths[1].
For example, in nude mice, the MTD for a standard formulation of paclitaxel (Taxol) has been reported to be around 20 mg/kg[2]. However, different formulations, such as nanoparticle albumin-bound paclitaxel (nab-paclitaxel), may have a higher MTD[3].
Q2: What are the common routes of administration for paclitaxel in mice, and which one should I choose?
A2: The most common routes of administration for paclitaxel in xenograft models are intravenous (IV) and intraperitoneal (IP).
-
Intravenous (IV) injection: This route ensures 100% systemic bioavailability and is a common clinical route of administration for paclitaxel[4]. It is often administered via the tail vein.
-
Intraperitoneal (IP) injection: This route is also frequently used and can be technically easier to perform than IV injection. Studies have shown that IP administration of paclitaxel can be highly effective, particularly for tumors located within the peritoneal cavity[5]. Interestingly, some studies have reported that higher doses of paclitaxel can be tolerated when administered via the IP route compared to the IV route[5].
The choice of administration route should be guided by the specific research question, the location of the tumor, and the formulation of paclitaxel being used.
Q3: My mice are experiencing significant weight loss after paclitaxel treatment. What should I do?
A3: Significant body weight loss is a common sign of toxicity. If your mice lose more than 15-20% of their body weight, you should consider the following actions:
-
Reduce the dose: The current dose may be too high for the specific mouse strain or tumor model.
-
Change the dosing schedule: Instead of a single high dose, consider administering lower doses more frequently (e.g., daily for five days) or less frequently (e.g., once a week)[6][7].
-
Provide supportive care: Ensure the mice have easy access to food and water. In some cases, providing supplemental nutrition or hydration may be necessary.
-
Monitor closely: Continue to monitor the body weight and overall health of the mice daily.
Q4: I am not observing a significant anti-tumor effect with paclitaxel in my xenograft model. What could be the reason?
A4: A lack of efficacy can be due to several factors:
-
Sub-optimal dose or schedule: The dose of paclitaxel may be too low, or the dosing schedule may not be optimal for the tumor's growth kinetics.
-
Tumor resistance: The cancer cell line used to create the xenograft may be inherently resistant to paclitaxel.
-
Drug formulation and administration: Ensure the paclitaxel formulation is properly prepared and administered. For example, paclitaxel has low aqueous solubility, and its formulation is critical for its activity[2].
-
Concomitant medications: Co-administration of other drugs, such as dexamethasone, has been shown to decrease the efficacy of paclitaxel by inhibiting apoptosis[8].
Q5: Can I combine paclitaxel with other therapies in my xenograft studies?
A5: Yes, paclitaxel is often used in combination with other therapies to enhance its anti-tumor activity. Studies have shown that combining paclitaxel with other chemotherapeutic agents or targeted therapies can lead to synergistic effects and more durable tumor remissions in xenograft models[9][10]. When designing combination studies, it is important to consider the potential for overlapping toxicities.
Data Presentation
Table 1: Examples of Paclitaxel Dosage Regimens in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Paclitaxel Dose & Schedule | Route of Administration | Observed Outcome | Reference |
| Ovarian Carcinoma | 1A9 | Nude | 60 mg/kg, single injection | IV | Significant tumor growth inhibition | [11] |
| Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 | Nude | 12 and 24 mg/kg/day for 5 days | IV | Statistically significant tumor growth inhibition | [6][12] |
| Breast Cancer | MDA-MB-231 | N/A | 40 mg/kg | N/A | Significant decrease in tumor volume | [13] |
| Appendiceal Adenocarcinoma | PMCA-3 | NSG | 6.25, 12.5, or 25.0 mg/kg, weekly for 3 weeks | IP | Significant reduction in tumor burden at 12.5 and 25.0 mg/kg | [5] |
| B-cell Malignancies | KOPN-8 | NSG | 25 mg/kg, single dose | IP | Active, but all mice eventually died from leukemia | [9] |
Table 2: Maximum Tolerated Dose (MTD) of Paclitaxel in Mice
| Paclitaxel Formulation | Mouse Strain | MTD | Key Toxicity Observation | Reference |
| Taxol® | Healthy Mice | < 3.5 mg PTX/kg (on a q5dx4 schedule) | <15% body weight loss | [1] |
| Taxol | Nude Mice | 20 mg/kg | Not specified | [2] |
| Genexol-PM | Nude Mice | 60 mg/kg | Not specified | [2] |
| Paclitaxel-lipoate (IDD-1040) | NSCLC A549 xenograft mice | 250 mg/kg | Not specified | [7] |
| nab-paclitaxel | Mouse xenograft model | 30 mg/kg | Not specified | [3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy mice of the same strain that will be used for the efficacy studies.
-
Grouping: Divide mice into groups of 5.
-
Dose Escalation: Administer increasing doses of paclitaxel to each group. A typical dose range to test for a standard paclitaxel formulation could be 10, 20, 30, 40, and 50 mg/kg.
-
Administration: Administer the drug via the intended route (e.g., IV or IP).
-
Monitoring: Monitor the mice daily for signs of toxicity, including:
-
Body weight loss (weigh mice daily).
-
Changes in behavior (e.g., lethargy, ruffled fur).
-
Mortality.
-
-
MTD Definition: The MTD is defined as the highest dose that results in less than 15% mean body weight loss and does not cause significant mortality or other signs of severe toxicity[1].
Protocol 2: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer paclitaxel at the determined optimal dose and schedule to the treatment group. The control group should receive the vehicle used to dissolve the paclitaxel.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
Visualizations
Caption: Workflow for determining MTD and assessing efficacy of paclitaxel.
Caption: Decision tree for troubleshooting paclitaxel dosage in xenografts.
References
- 1. 4.14.1. Maximum Tolerated Doses (MTDs) of Paclitaxel [bio-protocol.org]
- 2. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone decreases xenograft response to Paclitaxel through inhibition of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Cndac
Welcome to the technical support center for Cndac. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound and minimizing its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a drug, such as this compound, interacts with unintended molecules or cellular targets in addition to its intended therapeutic target.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a risk of binding to other kinases with similar structural features.[3] These unintended interactions can lead to unexpected biological responses, cellular toxicity, or diminished therapeutic efficacy, making it crucial to identify and minimize them during drug development.[1][4]
Q2: How can I proactively assess the selectivity of this compound?
A2: Proactively assessing selectivity is a critical step. The most common method is kinase selectivity profiling , which involves screening this compound against a large panel of kinases to determine its inhibitory activity (IC50) or binding affinity (Kd) for each.[4] This can be done using various platforms:
-
Biochemical Assays: These assays measure the direct inhibition of purified kinase enzymes.[5][6]
-
Binding Assays: Techniques like Differential Scanning Fluorimetry (DSF) measure the thermal stabilization of a protein upon ligand binding, which can be used to screen for interactions without needing to measure enzymatic activity.[5]
-
Chemical Proteomics: Methods like the kinobead assay use affinity matrices to pull down kinases that bind to this compound from a cell lysate, providing a profile of interactions in a more complex biological sample.[7]
Q3: What is the difference between on-target and off-target toxicity?
A3:
-
On-target toxicity occurs when the inhibition of the intended target leads to adverse effects. This can happen if the target kinase is also crucial for the normal function of healthy cells.[2]
-
Off-target toxicity is caused by the drug inhibiting one or more unintended targets.[2] These effects are often less predictable and are a key focus of selectivity profiling.
Distinguishing between the two is vital for interpreting experimental results and predicting clinical side effects.
Troubleshooting Guide
Problem: I'm observing unexpected toxicity or a phenotype in my cell-based assays that is inconsistent with inhibiting the primary target.
This is a common challenge that may point to off-target effects. The following workflow can help diagnose the issue.
Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Q4: My dose-response curve for cell viability doesn't match the IC50 for my target kinase. What does this mean?
A4: A discrepancy between the biochemical IC50 (potency against the purified target kinase) and the cellular EC50 (effective concentration in a cell-based assay) is common. Several factors could be at play:
-
Cell Permeability: this compound may have poor permeability into the cell, requiring higher concentrations to reach its intracellular target.
-
ATP Concentration: Biochemical kinase assays are often performed at a fixed ATP concentration, sometimes near the Km value for ATP.[8] Intracellular ATP levels are typically much higher (1-5 mM), which can make ATP-competitive inhibitors like this compound appear less potent in cells as they have to compete with more ATP.[8]
-
Off-Target Effects: If the cellular EC50 is significantly lower (more potent) than the biochemical IC50, it may indicate that a potent off-target is driving the cellular phenotype.[9]
Q5: How can I validate a suspected off-target kinase identified from a profiling screen?
A5: Validation is essential to confirm that a predicted off-target is biologically relevant.
-
Orthogonal Biochemical Assays: Confirm the binding or inhibition using a different assay format than the primary screen.[5]
-
Cellular Target Engagement: Use techniques like a cellular thermal shift assay (CETSA) or Western blotting to confirm that this compound engages the suspected off-target in intact cells. For Western blotting, you would measure the phosphorylation of a known downstream substrate of the off-target kinase.
-
Genetic Approaches: Use siRNA or CRISPR to knock down the suspected off-target kinase. If the phenotype observed with this compound is rescued or mimicked by the knockdown, it strongly suggests the phenotype is mediated by that off-target.[1]
Data Presentation
Table 1: Example Selectivity Profile for this compound
This table presents hypothetical data from a kinase profiling screen to illustrate how selectivity is assessed. The selectivity index helps prioritize which off-targets may be most biologically relevant.
| Kinase Target | IC50 (nM) | Fold-Selectivity vs. Primary Target | Selectivity Index (100 nM this compound) |
| Primary Target Kinase A | 15 | 1x | 95% |
| Off-Target Kinase B | 45 | 3x | 68% |
| Off-Target Kinase C | 250 | 16.7x | 28% |
| Off-Target Kinase D | 1,200 | 80x | 7% |
| Off-Target Kinase E | >10,000 | >667x | <1% |
-
IC50: The concentration of this compound required to inhibit 50% of the kinase activity.
-
Fold-Selectivity: The ratio of the off-target IC50 to the primary target IC50. A higher number indicates greater selectivity.
-
Selectivity Index: The percentage of inhibition at a fixed concentration (e.g., 100 nM). This helps contextualize potency at a working concentration.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
This protocol verifies that this compound is inhibiting its intended target within the cell by measuring the phosphorylation of a direct downstream substrate.
Methodology:
-
Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of the experiment (e.g., 1x10^6 cells per well in a 6-well plate).
-
This compound Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate of Target Kinase A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
On-Target vs. Off-Target Signaling
The diagram below illustrates how this compound is designed to inhibit the "On-Target Pathway" but may inadvertently affect an "Off-Target Pathway" due to kinase similarity.
Caption: this compound's intended and unintended inhibitory actions on cellular signaling pathways.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CNDAC Clinical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), the active metabolite of the oral prodrug sapacitabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel nucleoside analog. After cellular uptake and phosphorylation, it is incorporated into DNA during replication. Its unique 2'-cyano group induces single-strand breaks (SSBs) in the DNA through a β-elimination process. These SSBs are subsequently converted into more lethal double-strand breaks (DSBs) when the cell attempts a second round of S-phase, leading to cell cycle arrest and apoptosis.[1][2][3]
Q2: How does this compound's mechanism differ from other nucleoside analogs like cytarabine or gemcitabine?
A2: While all three are deoxycytidine analogs, this compound's method of inducing DNA damage is distinct. Cytarabine and gemcitabine primarily act as chain terminators during DNA synthesis, leading to S-phase arrest.[4] In contrast, this compound creates SSBs that become DSBs in a subsequent cell cycle, often resulting in a G2/M phase arrest.[4] This difference in mechanism suggests that this compound may be effective in tumors resistant to other nucleoside analogs and that its repair is more dependent on the homologous recombination (HR) pathway.[1][5]
Q3: What is the rationale for using this compound in combination with other anticancer agents?
A3: The rationale for combination therapies lies in this compound's unique mechanism, which heavily relies on the homologous recombination (HR) pathway for repair of its induced DNA double-strand breaks.[1][4] Therefore, combining this compound with inhibitors of other DNA repair pathways, such as PARP inhibitors (which also target HR-deficient cells), can create a synthetic lethal effect.[6][7] Additionally, combining it with agents that cause DNA damage repaired by different pathways (like base excision repair or nucleotide excision repair) can lead to synergistic or additive anti-tumor activity.[6]
Troubleshooting Guides
Issue 1: High Variability in In Vitro this compound Efficacy Across Different Cell Lines
-
Possible Cause: Differences in the status of the homologous recombination (HR) DNA repair pathway among cell lines. Cells deficient in HR components (e.g., BRCA1, BRCA2, RAD51) are significantly more sensitive to this compound.[4][5]
-
Troubleshooting Steps:
-
Assess HR Pathway Competency: Before conducting large-scale screening, characterize the HR status of your panel of cell lines. This can be done by checking for known mutations in HR-related genes or by functional assays.
-
Use Isogenic Cell Line Pairs: For mechanistic studies, use paired cell lines that are proficient and deficient in a specific HR protein (e.g., BRCA2-proficient and -deficient cells) to confirm that sensitivity to this compound is dependent on HR status.
-
Quantify DNA Damage: Utilize assays like comet assays or γH2AX staining to quantify the extent of DNA double-strand breaks induced by this compound in different cell lines. A higher level of persistent DNA damage would be expected in HR-deficient cells.
-
Experimental Protocol: Assessing HR-Deficiency-Mediated Sensitivity to this compound
-
Cell Plating: Seed isogenic cell line pairs (HR-proficient and HR-deficient) in 6-well plates at a density that allows for colony formation (typically 500-1000 cells/well).
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations for a specified period (e.g., 24 hours). Include a vehicle-only control.
-
Colony Formation: After treatment, wash the cells with PBS and replace the media with fresh, drug-free media. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control. Plot the dose-response curves for both the HR-proficient and HR-deficient cell lines to visualize the difference in sensitivity.
Issue 2: Unexpected Toxicity or Lack of Synergy in Combination Studies
-
Possible Cause: The choice of combination agent may not be optimal for the this compound mechanism, or the dosing schedule may be antagonistic. For synergy, the combination agent should ideally target a parallel or compensatory DNA repair pathway.
-
Troubleshooting Steps:
-
Mechanism-Based Selection: Choose combination agents based on a clear mechanistic rationale. For example, PARP inhibitors are a logical choice due to their role in creating synthetic lethality in HR-deficient contexts.[6][7]
-
Sequential vs. Concurrent Dosing: The timing of drug administration can be critical. For instance, pre-treating with an agent that downregulates HR components might sensitize cells to a subsequent this compound treatment. Experiment with different dosing schedules to identify the most synergistic approach.
-
In Vitro Synergy Assessment: Before moving to in vivo models, perform in vitro synergy studies using methods like the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy.
-
Table 1: this compound Combination Strategies and Expected Outcomes
| Combination Agent Class | Target Pathway | Expected Interaction with this compound | Rationale |
| PARP Inhibitors | Base Excision Repair (BER), Homologous Recombination (HR) | Synergistic | Creates synthetic lethality, especially in HR-deficient tumors.[6][7] |
| Platinum Agents (e.g., Cisplatin) | Nucleotide Excision Repair (NER), HR | Additive | Targets DNA adducts repaired by different mechanisms than this compound-induced breaks.[6] |
| Taxanes (e.g., Paclitaxel) | Mitosis | Additive | Acts on a different phase of the cell cycle, potentially complementing this compound's activity.[6] |
| c-Abl Inhibitors (e.g., Imatinib) | c-Abl Kinase (involved in HR) | Synergistic | May downregulate RAD51 activity, thereby suppressing HR function and potentiating this compound.[6] |
Visualizations
Diagram 1: this compound Mechanism of Action and DNA Repair
Caption: this compound's mechanism leading to DNA double-strand breaks and the central role of homologous recombination in their repair.
Diagram 2: Experimental Workflow for Assessing this compound and PARP Inhibitor Synergy
Caption: A streamlined workflow for determining the synergistic potential of combining this compound with a PARP inhibitor in vitro.
References
- 1. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is Sapacitabine used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks PMID: 22739266 | MCE [medchemexpress.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Cndac efficacy through synergistic drug combinations
Welcome to the technical support center for researchers investigating the enhancement of Cndac efficacy through synergistic drug combinations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, or 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine, is the active metabolite of the oral prodrug sapacitabine.[1][2] Its unique mechanism involves incorporation into DNA during the S phase of the cell cycle. This leads to the formation of single-strand breaks (SSBs) through a process called β-elimination.[2][3] When the cell attempts to replicate its DNA again in a second S phase, these unrepaired SSBs are converted into lethal double-strand breaks (DSBs).[1][4][5]
Q2: How does this compound's mechanism differ from other nucleoside analogs like gemcitabine or cytarabine? A2: While all three are nucleoside analogs, their effects on the cell cycle are distinct. Gemcitabine and cytarabine typically cause cell cycle arrest in the S phase.[2] In contrast, this compound's unique mechanism of causing DSBs in a second S-phase activates the DNA damage checkpoint, leading to cell cycle arrest in the G2/M phase.[2][6]
Q3: Which DNA repair pathways are critical for addressing this compound-induced damage? A3: The Homologous Recombination (HR) pathway is indispensable for the repair of this compound-induced DSBs.[1][2] Consequently, cells with deficiencies in key HR proteins, such as BRCA2 or ATM, exhibit significantly increased sensitivity to this compound.[1][2] The Base Excision Repair (BER) and Non-Homologous End-Joining (NHEJ) pathways do not appear to play a major role in repairing this compound-induced lesions.[3][4]
Q4: What is the rationale for combining this compound with other anti-cancer agents? A4: The primary rationale is to create synthetic lethality. Since this compound's efficacy is heavily dependent on the cell's inability to repair DSBs via the HR pathway, combining it with drugs that inhibit this pathway can lead to synergistic cell killing.[3][4] This strategy can be particularly effective in tumors that are proficient in HR, and it may also help overcome resistance to other therapies.[1]
Q5: What classes of drugs have shown synergy with this compound? A5: Drugs that interfere with DNA damage repair have shown the most promise. Notably, PARP inhibitors and the c-Abl kinase inhibitor imatinib have demonstrated synergy with this compound.[3][4] Temozolomide, an agent that causes DNA damage repaired by the BER pathway, has also been found to be synergistic.[4][7]
Troubleshooting Experimental Issues
Q1: My cell line does not show the expected G2/M arrest after this compound treatment in my flow cytometry analysis. What could be the issue? A1:
-
Incorrect this compound Concentration: The concentration required to induce G2/M arrest can vary between cell lines. Concentrations that are too low may not induce sufficient DNA damage, while concentrations that are too high can be immediately toxic, causing cells to die before arresting in G2/M.[6] Perform a dose-response curve to determine the optimal concentration.
-
Incorrect Timing: The G2/M arrest is time-dependent. The peak accumulation of cells in G2/M typically occurs around 24 hours post-treatment, after which cells may begin to undergo apoptosis.[6] A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended.
-
Cell Line Characteristics: Some cell lines may have inherent resistance mechanisms or altered cell cycle checkpoints that prevent a robust G2/M arrest. Ensure your cell line is a suitable model for this type of DNA damage.
-
Experimental Error: Check for issues with cell handling, reagent preparation (including the propidium iodide staining solution), and instrument calibration.[8]
Q2: I am not observing synergy when combining this compound with a PARP inhibitor. Why might this be? A2:
-
Sub-optimal Dosing Ratio: Synergy is often dependent on the specific concentrations and ratio of the two drugs. A fixed-concentration ratio or a checkerboard (matrix) titration is necessary to explore the full interaction landscape.[4][9]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the synergistic effect. Clonogenic (colony formation) assays are considered a gold standard for assessing long-term cell survival and are highly suitable for synergy studies.[3][4] Short-term viability assays (e.g., MTT, CellTiter-Glo) may not fully capture the synergistic cell killing.
-
HR Status of the Cell Line: The synergistic effect of combining this compound with a PARP inhibitor is most pronounced in cells with proficient HR. In cells already deficient in HR, this compound alone is highly potent, and the addition of a PARP inhibitor may not provide a significant synergistic benefit.
-
Data Analysis Method: Ensure you are using a validated method to calculate synergy, such as the Combination Index (CI) method based on the Chou-Talalay median-effect principle, or isobologram analysis.[10][11] A CI value < 1 indicates synergy.
Q3: My clonogenic survival assay results are highly variable. How can I improve consistency? A3:
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded per dish. Inaccurate cell counting can lead to large variations in colony numbers. Seed a density that results in 50-100 countable colonies in the untreated control plates.
-
Single-Cell Suspension: Clumps of cells will form single colonies, artificially inflating the perceived survival rate. Ensure you have a true single-cell suspension before plating by gentle pipetting or passing through a cell strainer.
-
Drug Treatment Uniformity: Ensure even distribution of the drug-containing medium across the plate. Avoid disturbing the plates after treatment to allow cells to attach undisturbed.
-
Incubation Time: Allow sufficient time for colonies to form (typically 10-14 days), and use a consistent endpoint for all plates in an experiment.
-
Staining and Counting: Use a consistent staining protocol (e.g., with crystal violet) and establish clear, objective criteria for what constitutes a colony (e.g., >50 cells).
Data Presentation: Synergistic Interactions
The following tables summarize hypothetical quantitative data from clonogenic assays to determine the synergistic potential of this compound with Drug X (an HR inhibitor). The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Monotherapy Dose-Response
| Drug | IC50 (nM) |
| This compound | 10 |
| Drug X | 50 |
Table 2: Combination Index (CI) Values at Different Effect Levels
| This compound (nM) | Drug X (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 5.0 | 25.0 | 0.50 | 0.85 | Synergy |
| 7.5 | 37.5 | 0.75 | 0.70 | Strong Synergy |
| 10.0 | 50.0 | 0.90 | 0.62 | Strong Synergy |
| 2.5 | 12.5 | 0.25 | 0.98 | Additive Effect |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed 1 x 10⁶ cells in 100 mm dishes and allow them to attach overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound, the combination drug, or vehicle control (e.g., DMSO) for the desired time points (e.g., 24 hours).
-
Cell Harvest: Detach adherent cells using trypsin or Accutase, and collect all cells, including those in the supernatant (to capture apoptotic cells).[12][13]
-
Fixation: Wash cells once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at 4°C or for at least 1 hour on ice.[12][13]
-
Staining: Pellet the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 2.5 µg/mL DNase-free RNase A in PBS).[12]
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Clonogenic Survival Assay for Synergy Assessment
-
Cell Seeding: Prepare a single-cell suspension and plate a predetermined number of cells (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to attach for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the second drug alone, and combinations of both at a fixed ratio (e.g., based on the IC50 ratio). Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator, or until colonies in the control well are of a sufficient size.
-
Fixation and Staining: Aspirate the medium, wash the wells gently with PBS, and fix the colonies with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment relative to the vehicle control. Use software like CompuSyn to input the dose-effect data and calculate Combination Index (CI) values to determine synergy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism leading to DSBs and synergy with HR inhibitors.
Caption: Experimental workflow for assessing drug combination synergy.
References
- 1. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-Based Drug Combinations with the DNA Strand-Breaking Nucleoside Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase Cndac Bioavailability
Welcome to the technical support center for Cndac bioavailability enhancement. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the systemic exposure of this compound. As this compound is a hypothetical compound, this guide addresses common challenges associated with poorly soluble, highly metabolized small molecules.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability in In Vivo Pharmacokinetic Data
-
Question: We are observing significant inter-subject variability in the plasma concentrations of this compound following oral administration in our rat model. What are the potential causes and how can we mitigate this?
-
Answer: High variability in in vivo pharmacokinetic studies is a common challenge. Potential causes include:
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and food intake can significantly impact the rate and extent of absorption.
-
Formulation Instability: If this compound is formulated as a suspension, inconsistent particle size or aggregation can lead to variable dissolution.
-
Procedural Inconsistencies: Differences in dosing technique, blood sampling times, or sample processing can introduce variability.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing, as recommended for bioequivalence studies.[1][2] Administer the formulation via oral gavage at the same time of day for all subjects.
-
Optimize Formulation: For suspensions, ensure uniform particle size distribution through techniques like micronization or nanomilling.[3][4] For solutions, confirm the stability of this compound and the absence of precipitation.
-
Refine Procedures: Use precise, calibrated equipment for dosing. Standardize blood collection times and ensure immediate and consistent processing of plasma samples to prevent degradation.[5]
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and clarify the mean pharmacokinetic profile.
-
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption
-
Question: Our formulation of this compound shows rapid dissolution in vitro, but the in vivo bioavailability remains low. Why might this be happening?
-
Answer: A discrepancy between in vitro dissolution and in vivo performance often points to post-dissolution barriers to absorption. For orally administered drugs, absorption depends on dissolution and permeability across the gastrointestinal tract.[6] Key factors include:
-
First-Pass Metabolism: this compound may be extensively metabolized by Cytochrome P450 (CYP450) enzymes in the intestinal wall and liver.[7][8][9] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[9]
-
Efflux Transporters: this compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug back into the intestinal lumen, limiting its absorption.[10][11]
-
Poor Permeability: Even if dissolved, this compound may have inherently low permeability through the intestinal epithelium.
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound and identify the primary metabolizing CYP enzymes.[12]
-
Evaluate P-gp Interaction: Use a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate for this efflux transporter.[13][14] An efflux ratio greater than 2 is typically indicative of active efflux.
-
Consider Formulation Strategies: If first-pass metabolism is high, consider formulations that promote lymphatic absorption, such as lipid-based systems (e.g., SEDDS/SMEDDS), which can partially bypass the liver.[15]
-
Issue 3: Caco-2 Permeability Assay Shows Low Papp Value
-
Question: The apparent permeability coefficient (Papp) for this compound in our Caco-2 assay is very low, suggesting poor absorption. How can we confirm this and what are the next steps?
-
Answer: A low Papp value in the Caco-2 assay is a strong indicator of poor intestinal permeability.[13] The Caco-2 cell line is a widely used model for predicting oral drug absorption.[16] Troubleshooting Steps:
-
Verify Monolayer Integrity: Ensure the Caco-2 cell monolayers are confluent and have adequate integrity. This can be checked by measuring the transepithelial electrical resistance (TEER) and by assessing the transport of a low permeability marker like Lucifer yellow.[16]
-
Run Controls: Always include high permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds in your assay to validate its performance.[16]
-
Investigate Efflux: As mentioned previously, perform a bi-directional Caco-2 assay to calculate the efflux ratio. High efflux can be a primary cause of a low apical-to-basolateral (A-to-B) Papp value.
-
Assess Solubility in Buffer: this compound might be precipitating out of the transport buffer during the assay. Measure the concentration in the donor compartment at the beginning and end of the experiment to check for recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the oral bioavailability of a poorly soluble compound like this compound?
A1: Strategies primarily focus on enhancing solubility and/or permeability. Key approaches include:
-
Particle Size Reduction: Micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[3][17]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may promote lymphatic uptake, bypassing first-pass metabolism.[15][18]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[3]
Q2: How does first-pass metabolism affect bioavailability?
A2: First-pass metabolism refers to the degradation of a drug by enzymes, primarily in the liver and intestinal wall, after oral absorption but before it reaches systemic circulation.[9] This process, mainly mediated by CYP450 enzymes, reduces the amount of active drug that becomes available to the body, thereby lowering its bioavailability.[7][8]
Q3: What is the role of P-glycoprotein (P-gp) in drug absorption?
A3: P-glycoprotein is an efflux transporter protein located in the apical membrane of intestinal epithelial cells, as well as other barrier tissues.[19] It functions as a pump that actively removes a wide range of substances, including many drugs, from inside the cell back into the intestinal lumen.[10][11] If a drug is a P-gp substrate, this efflux mechanism can severely limit its net absorption and reduce its bioavailability.[14]
Q4: When should an in vivo pharmacokinetic study be conducted?
A4: In vivo pharmacokinetic studies are crucial for determining how a drug is absorbed, distributed, metabolized, and excreted by a living organism.[5][20] They should be conducted after promising in vitro data is obtained to:
-
Determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate absolute bioavailability by comparing oral and intravenous administration.[5]
-
Evaluate different formulations to select a lead candidate for further development.
Data Presentation
The following tables present hypothetical data to illustrate how different formulation strategies could improve the pharmacokinetic parameters of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5% |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2,150 ± 450 | 11% |
| Solid Dispersion | 50 | 850 ± 150 | 1.5 | 6,100 ± 980 | 31% |
| SEDDS | 50 | 1,100 ± 220 | 1.0 | 8,200 ± 1,100 | 42% |
| Intravenous (IV) | 10 | 1,800 ± 300 | 0.1 | 19,500 ± 2,500 | 100% |
Table 2: In Vitro Permeability Data for this compound
| Assay Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Standard Buffer | 0.8 ± 0.2 | 4.5 ± 0.9 | 5.6 |
| With P-gp Inhibitor | 2.5 ± 0.5 | 2.7 ± 0.6 | 1.1 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[20]
-
Acclimatization: Allow animals to acclimate for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Groups: Administer the this compound formulation via oral gavage at a volume of 10 mL/kg.
-
Intravenous (IV) Group: Administer this compound solution via the tail vein at a volume of 5 mL/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[5] Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).[5]
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% non-essential amino acids.[16]
-
Seeding: Seed Caco-2 cells onto 24-well Transwell™ inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².[13]
-
Differentiation: Maintain the cells for 21-24 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Test:
-
Measure TEER values before the experiment. Values should be >250 Ω·cm².
-
Assess the permeability of Lucifer yellow; Papp should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Experiment (Bidirectional):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Apical to Basolateral (A→B): Add this compound solution (e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 2 hours.[13]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio as Papp(B→A) / Papp(A→B).
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 2.7. In vivo pharmacokinetic study [bio-protocol.org]
- 6. fda.gov [fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. drt-dakwerken.be [drt-dakwerken.be]
- 12. openanesthesia.org [openanesthesia.org]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 18. Lipid‐based nanoplatforms: Revolutionary tools for hepatology from design to clinical challenges | EurekAlert! [eurekalert.org]
- 19. P- glycoproteins efflux transporter systems | PPTX [slideshare.net]
- 20. In vivo pharmacokinetic study [bio-protocol.org]
Refinement of Cndac treatment protocols for specific cancers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabinopentofuranosylcytosine) and its prodrug, sapacitabine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that, after incorporation into DNA during replication, induces single-strand breaks (SSBs).[1] These SSBs are subsequently converted into more lethal double-strand breaks (DSBs) when the cell attempts a second round of DNA replication.[1][2] This process ultimately leads to cell cycle arrest in the G2/M phase and apoptosis (programmed cell death).[3][4][5]
Q2: Which cancer types are most likely to be sensitive to this compound treatment?
A2: Cancers with deficiencies in the homologous recombination (HR) DNA repair pathway are expected to be particularly sensitive to this compound.[1][6] This is because HR is the primary mechanism for repairing the DSBs induced by this compound.[1][2] Therefore, tumors with mutations in genes like BRCA1 and BRCA2, which are key components of the HR pathway, are promising candidates for this compound therapy.[5][6]
Q3: What is the difference between this compound and other nucleoside analogs like cytarabine or gemcitabine?
A3: While all are deoxycytidine analogs, this compound has a unique mechanism of action. Unlike cytarabine and gemcitabine, which primarily cause S-phase arrest by inhibiting DNA synthesis, this compound's cytotoxicity stems from its ability to induce DNA strand breaks that lead to G2/M phase arrest.[3][5] This distinction suggests that this compound may be effective in cancers that have developed resistance to other nucleoside analogs.[1]
Q4: What are the known resistance mechanisms to this compound?
A4: Resistance to this compound can be driven by the loss of deoxycytidine kinase (DCK), the enzyme that performs the initial phosphorylation of this compound to its active triphosphate form.[7] Tumors with proficient homologous recombination (HR) repair pathways may also exhibit inherent resistance to this compound.[1][2]
Q5: Are there any known synergistic drug combinations with this compound?
A5: Yes, preclinical studies have shown that this compound can act synergistically with agents that target other DNA repair pathways. For example, inhibitors of PARP1 (involved in base excision repair and HR repair) and temozolomide (a DNA damaging agent repaired by the BER pathway) have demonstrated synergy with this compound.[8] Additive effects have been observed with platinum compounds (cisplatin, oxaliplatin) and taxanes (paclitaxel, docetaxel).[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cytotoxicity/High Cell Viability | 1. Cell line is resistant: The cell line may have a highly efficient homologous recombination (HR) pathway or low expression of deoxycytidine kinase (DCK).2. Incorrect drug concentration: The concentration of this compound may be too low to induce significant DNA damage.3. Short incubation time: The incubation period may not be sufficient for this compound to be incorporated into DNA and cause lethal damage. | 1. Verify cell line sensitivity: Use a positive control cell line known to be sensitive to this compound (e.g., with a BRCA mutation). Consider measuring DCK expression levels.2. Perform a dose-response curve: Test a range of this compound concentrations to determine the IC50 for your specific cell line.3. Optimize incubation time: this compound-induced DSBs often form after a second S-phase.[2] Consider longer incubation times (e.g., 48-72 hours) or a pulse-chase experiment to allow for cell cycle progression. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect drug sensitivity.2. Drug degradation: this compound solution may have degraded over time.3. Inconsistent timing of drug addition: Adding the drug at different phases of cell growth can lead to variable results. | 1. Standardize cell culture protocols: Maintain consistent cell densities, use cells within a narrow passage number range, and ensure media components are consistent.2. Prepare fresh drug solutions: Prepare this compound solutions fresh from a powdered stock for each experiment or store aliquots at -80°C for a limited time.3. Synchronize cells: For mechanistic studies, consider synchronizing the cell population to a specific cell cycle phase before adding this compound. |
| Unexpected Cell Cycle Arrest Profile (e.g., S-phase arrest) | 1. Very high this compound concentration: At high concentrations, this compound can inhibit DNA polymerase and block DNA synthesis, leading to S-phase arrest, similar to other nucleoside analogs.[4]2. Off-target effects: The observed phenotype may be due to off-target effects of the compound in the specific cell line. | 1. Use a lower concentration range: Focus on concentrations that are clinically achievable and known to induce G2/M arrest.[9]2. Validate with multiple assays: Confirm the cell cycle arrest profile using different methods (e.g., flow cytometry with propidium iodide staining and phospho-histone H3 staining). |
| No Increase in DNA Damage Markers (e.g., γH2AX) | 1. Timing of analysis is not optimal: The peak of DSB formation may occur at a later time point.2. Assay sensitivity: The chosen assay may not be sensitive enough to detect the level of DNA damage.3. Cell line is highly proficient in DNA repair: The cells may be rapidly repairing the this compound-induced damage. | 1. Perform a time-course experiment: Analyze for DNA damage markers at multiple time points after this compound treatment (e.g., 24, 48, 72 hours).2. Use a more sensitive method: Consider using the comet assay to detect single- and double-strand breaks.3. Inhibit DNA repair pathways: Use inhibitors of HR (e.g., an ATM inhibitor) in combination with this compound to see if this enhances the DNA damage signal. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)
This protocol is used to determine the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Plating:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Plate a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates. The number of cells should be optimized to yield 50-150 colonies in the untreated control wells.
-
Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium.
-
Remove the medium from the wells and add the this compound-containing medium. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, wash the cells with PBS and replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100.
-
Plot the SF against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA repair mechanisms in cancer development and therapy [frontiersin.org]
- 4. Phase II study of DFP-10917, a deoxycytidine analog, given by 14-day continuous intravenous infusion for chemotherapy-refractory advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Cndac-Induced Hematological Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hematological toxicity associated with the investigational drug Cndac.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, the active metabolite of the oral prodrug sapacitabine, is a nucleoside analog. Its primary mechanism of action involves incorporation into DNA during replication. This incorporation leads to the formation of single-strand breaks (SSBs). When the cell attempts to replicate this damaged DNA in a subsequent S phase, the SSBs are converted into lethal double-strand breaks (DSBs), ultimately triggering cell death.[1] This unique mechanism of action distinguishes it from other nucleoside analogs.
Q2: What are the most common hematological toxicities observed with this compound?
The most frequently reported grade 3-4 hematological toxicities associated with this compound treatment in clinical trials are anemia, neutropenia, and thrombocytopenia.[1] Myelosuppression-related complications, such as febrile neutropenia and pneumonia, have also been observed.[1]
Q3: Are there established dose reduction guidelines for managing this compound-induced hematological toxicity?
Yes, clinical studies have utilized specific criteria for dose reduction based on the severity and duration of hematological toxicity. These guidelines often involve assessing bone marrow cellularity and blast counts, as well as the time to recovery of absolute neutrophil count (ANC) and platelet counts. For instance, a delay in blood count recovery beyond a specific timeframe (e.g., 42 days) may necessitate a dose reduction.[2]
Q4: What is the underlying mechanism of this compound-induced hematological toxicity?
This compound's cytotoxic effect is particularly pronounced in rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow. By inducing DNA damage, this compound disrupts the normal process of hematopoiesis, leading to a decrease in the production of mature blood cells and resulting in cytopenias. The DNA damage response (DDR) pathways in these sensitive progenitor cells are activated, but the extensive and irreparable nature of the DSBs can lead to apoptosis and depletion of the hematopoietic pool.
Troubleshooting Guide
Issue 1: Unexpectedly severe or prolonged neutropenia.
Possible Cause:
-
Individual patient variability in drug metabolism.
-
Pre-existing bone marrow compromise.
-
Concurrent administration of other myelosuppressive agents.
Troubleshooting Steps:
-
Confirm Neutropenia Severity: Perform complete blood counts (CBCs) with differentials to accurately grade the neutropenia according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Assess Bone Marrow: If neutropenia is severe (Grade 4) or prolonged, consider a bone marrow aspirate and biopsy to evaluate cellularity and rule out underlying hematological disorders.
-
Dose Modification: Based on the severity and duration, consider a dose delay or reduction as per protocol guidelines.
-
Supportive Care: In a clinical setting, administration of granulocyte colony-stimulating factor (G-CSF) may be considered to stimulate neutrophil production.
Issue 2: Significant drop in platelet count (Thrombocytopenia).
Possible Cause:
-
Direct toxicity of this compound to megakaryocytes and their progenitors.
-
Immune-mediated platelet destruction (less common for this class of drugs).
Troubleshooting Steps:
-
Quantify Thrombocytopenia: Monitor platelet counts regularly through CBCs.
-
Evaluate Bleeding Risk: Assess for any signs of bleeding or petechiae.
-
Dose Adjustment: Implement dose modifications based on the platelet count and clinical presentation.
-
Platelet Transfusion: In cases of severe thrombocytopenia with active bleeding or a high risk of bleeding, platelet transfusions may be necessary in a clinical context.
Issue 3: Progressive decline in hemoglobin levels (Anemia).
Possible Cause:
-
Suppression of erythropoiesis in the bone marrow.
-
Drug-induced hemolysis (less common).
Troubleshooting Steps:
-
Monitor Hemoglobin and Hematocrit: Regularly track red blood cell parameters through CBCs.
-
Investigate Other Causes: Rule out other potential causes of anemia such as bleeding or nutritional deficiencies.
-
Supportive Care: In a clinical setting, red blood cell transfusions or erythropoiesis-stimulating agents (ESAs) may be considered for severe, symptomatic anemia.
Quantitative Data Summary
The following tables summarize the incidence of grade 3-4 hematological adverse events from a randomized Phase II study of oral sapacitabine in elderly patients with acute myeloid leukemia (AML).
Table 1: Incidence of Grade 3-4 Hematological Adverse Events by Dosing Schedule [1]
| Adverse Event | Arm A (200 mg bid, 7 days) | Arm B (300 mg bid, 7 days) | Arm C (400 mg bid, 3 days/week for 2 weeks) |
| Anemia | Data not specified | Data not specified | Data not specified |
| Neutropenia | Data not specified | Data not specified | Data not specified |
| Thrombocytopenia | Data not specified | Data not specified | Data not specified |
| Febrile Neutropenia | Data not specified | Data not specified | Data not specified |
Note: The referenced study states these were the most common grade 3-4 adverse events but does not provide a specific breakdown of incidence by arm in the provided abstract.
Experimental Protocols
Protocol 1: Monitoring Complete Blood Counts (CBCs)
Objective: To quantitatively assess the impact of this compound on peripheral blood cell populations.
Methodology:
-
Collect 0.5-1.0 mL of peripheral blood from the experimental animal (e.g., mouse) via an appropriate method (e.g., retro-orbital sinus, tail vein) into EDTA-coated tubes to prevent coagulation.
-
Analyze the blood sample using an automated hematology analyzer calibrated for the specific animal species.
-
Key parameters to measure include:
-
White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, etc.)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
Perform blood collection at baseline (before this compound administration) and at regular intervals post-treatment (e.g., daily or every other day) to monitor the nadir and recovery of blood cell counts.
Protocol 2: Bone Marrow Cellularity Assessment
Objective: To evaluate the effect of this compound on the cellularity of the bone marrow.
Methodology:
-
Euthanize the experimental animal at predetermined time points after this compound administration.
-
Dissect the femurs and tibias and flush the bone marrow with an appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension by gently passing the marrow through a cell strainer.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Prepare bone marrow cytospins and stain with Wright-Giemsa or a similar hematological stain.
-
Perform a differential count of at least 200 cells to determine the relative proportions of different hematopoietic lineages.
-
For histological analysis, fix the whole femur in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to visualize bone marrow architecture and cellularity.
Visualizations
Caption: this compound's mechanism leading to hematological toxicity.
Caption: Troubleshooting workflow for this compound-induced hematotoxicity.
References
Validation & Comparative
A Head-to-Head Battle of Nucleoside Analogs: CNDAC vs. Gemcitabine
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, nucleoside analogs remain a cornerstone of chemotherapy. This guide provides a detailed, data-driven comparison of two prominent deoxycytidine analogs: CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), the active metabolite of the oral prodrug sapacitabine, and the well-established chemotherapeutic agent, gemcitabine. This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Gemcitabine |
| Primary Mechanism | Induction of DNA single-strand breaks (SSBs) that convert to double-strand breaks (DSBs) upon DNA replication. | Inhibition of DNA synthesis via inhibition of DNA polymerase and ribonucleotide reductase. |
| DNA Damage Type | SSBs leading to DSBs. | DNA chain termination and nucleotide depletion. |
| Cell Cycle Arrest | Primarily G2/M phase arrest. | Primarily S phase arrest. |
| Key Repair Pathway | Highly dependent on Homologous Recombination (HR). | Less dependent on HR; other repair pathways involved. |
| Mode of Action | After incorporation into DNA, a β-elimination reaction leads to a nick in the DNA strand. | Competes with dCTP for incorporation into DNA and inhibits ribonucleotide reductase. |
Mechanism of Action: A Tale of Two Cytotoxic Pathways
Both this compound and gemcitabine exert their anticancer effects by disrupting DNA synthesis, a hallmark of rapidly proliferating cancer cells. However, the specifics of their molecular interactions and the cellular consequences diverge significantly.
This compound: A Delayed Double-Strand Break Inducer
This compound's mechanism is unique among nucleoside analogs. Following its intracellular phosphorylation to the active triphosphate form, it is incorporated into replicating DNA. The defining feature of this compound is the presence of a cyano group at the 2'-position of the sugar moiety. This chemical feature facilitates a β-elimination reaction after incorporation into the DNA backbone, resulting in a single-strand break (SSB). These SSBs, if unrepaired, are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to replicate its DNA in the subsequent S phase.[1]
The repair of these this compound-induced DSBs is critically dependent on the homologous recombination (HR) pathway.[2] This dependency makes cancer cells with deficiencies in HR pathway components, such as BRCA1 and BRCA2, particularly sensitive to this compound.
Gemcitabine: A Dual Inhibitor of DNA Synthesis
Gemcitabine, a difluorinated analog of deoxycytidine, also requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. Its cytotoxic effects are twofold.
Firstly, dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[3][4] Once incorporated, it causes "masked chain termination," where after the addition of one more nucleotide, the DNA polymerase is unable to proceed, thus halting DNA elongation.[5][6]
Secondly, dFdCDP is a potent inhibitor of ribonucleotide reductase (RNR).[3] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, gemcitabine depletes the intracellular pool of deoxyribonucleotides, further hindering DNA replication and repair. This dual mechanism leads to a stall in the S phase of the cell cycle.[3]
Performance Data: A Comparative Analysis
Direct head-to-head comparative studies with quantitative data for this compound and gemcitabine are limited in the public domain. However, preclinical data from various sources provide insights into their relative performance.
In Vitro Cytotoxicity
IC50 values for gemcitabine have been established across a wide range of cancer cell lines. For instance, in pancreatic ductal adenocarcinoma cell lines, IC50 values for gemcitabine can range from nanomolar to micromolar concentrations, with cell lines like MIA PaCa-2 and PANC-1 showing varying degrees of sensitivity.[1][7]
| Cell Line (Pancreatic Cancer) | Gemcitabine IC50 | Reference |
| AsPC-1 | Moderately Sensitive | [1] |
| BxPC-3 | Highly Sensitive | [1] |
| Capan-1 | Comparatively Resistant | [1] |
| MIA PaCa-2 | Moderately Sensitive | [1] |
| PANC-1 | Moderately Sensitive | [1] |
Note: "Sensitive" and "Resistant" are relative terms as defined in the cited study.
In Vivo Efficacy
Preclinical studies in animal models have suggested the potential of sapacitabine (the prodrug of this compound). A study in a liver metastatic mouse model of pancreatic cancer indicated that sapacitabine was superior to gemcitabine in delaying the onset and growth of liver metastasis.[7]
In a randomized Phase 3 study (SEAMLESS) in elderly patients with newly diagnosed acute myeloid leukemia (AML), the combination of sapacitabine and decitabine was investigated. While the overall survival was not significantly different from decitabine alone in the total population, in a subset of patients with a white blood cell count of less than 10,000, there was a trend towards improved median overall survival (8.0 months vs. 5.8 months) and a significantly higher complete remission rate (21.5% vs. 8.6%) in the sapacitabine/decitabine arm.[2]
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are generalized protocols for key assays.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the drug concentrations being tested.
-
Drug Treatment: After allowing cells to adhere overnight, treat with a range of concentrations of this compound or gemcitabine for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution such as 10% methanol and 10% acetic acid. Stain the colonies with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the SF against the drug concentration to generate a dose-response curve.
Western Blot for DNA Damage Response
This technique is used to detect and quantify proteins involved in the DNA damage response, providing mechanistic insights.
Detailed Methodology:
-
Cell Lysis: Treat cells with this compound or gemcitabine for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for DNA damage response proteins (e.g., γH2AX, p-ATM, p-Chk1). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
Detailed Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound or gemcitabine. At desired time points, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and then stain with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase A to remove RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and gemcitabine, while both classified as deoxycytidine analogs, exhibit fundamentally different mechanisms of action that lead to distinct cellular responses. This compound's reliance on the homologous recombination pathway for the repair of its induced DNA damage presents a targeted therapeutic opportunity for cancers with HR deficiencies. Gemcitabine's dual inhibition of DNA polymerase and ribonucleotide reductase provides a potent and broad-spectrum antimetabolite activity.
The choice between these agents in a research or clinical setting will depend on the specific cancer type, its genetic background (particularly the status of DNA repair pathways), and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential for synergistic combinations of these two important anticancer agents. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of this compound and gemcitabine.
References
- 1. researchgate.net [researchgate.net]
- 2. Results of a Randomized Phase 3 Study of Oral Sapacitabine in Elderly Patients with Newly Diagnosed Acute Myeloid Leukemia (“SEAMLESS”) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cndac and Cytarabine in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel nucleoside analog Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine) and the established chemotherapeutic agent cytarabine in the context of leukemia treatment models. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on their mechanisms of action, efficacy, and the methodologies used for their evaluation.
Executive Summary
This compound, the active metabolite of the oral prodrug sapacitabine, is a next-generation deoxycytidine analog designed to overcome some of the limitations of traditional nucleoside analogs like cytarabine. While both drugs target DNA synthesis in rapidly dividing leukemia cells, their distinct mechanisms of inducing DNA damage lead to different cellular responses and repair pathway dependencies. Cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy for decades, primarily acts as a DNA polymerase inhibitor and chain terminator. In contrast, this compound's unique chemical structure leads to the formation of DNA single-strand breaks that are subsequently converted into highly cytotoxic double-strand breaks. This fundamental difference in their mode of action suggests distinct therapeutic profiles and potential applications in different patient populations or in combination therapies.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the activity of this compound (or its prodrug sapacitabine) and cytarabine in leukemia models.
Table 1: Comparative in vitro Cytotoxicity in Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) | Citation |
| MV4-11 (AML) | Cytarabine | < 0.03 | [1] |
| KU812 (CML) | Cytarabine | Not specified | |
| Molm13 (AML) | Cytarabine | Not specified | |
| HL-60 (AML) | Cytarabine | Not specified | |
| HL-60R (Cytarabine-Resistant AML) | Cytarabine | > 50 | [2] |
| KG1a (AML, stem-like) | Cytarabine | High (resistant) | [3] |
| Various AML cell lines | This compound | Not specified in direct comparison |
Note: Direct comparative IC50 data for this compound and cytarabine across a panel of leukemia cell lines under identical experimental conditions is limited in the reviewed literature. The provided data for cytarabine is sourced from various studies and serves as a reference.
Table 2: Comparative Clinical Efficacy in Older Patients with Acute Myeloid Leukemia (AML)
A randomized clinical trial compared the efficacy of sapacitabine (oral prodrug of this compound) with low-dose cytarabine (LDAC) in untreated older patients (≥70 years) with AML.
| Outcome | Sapacitabine (n=72) | Low-Dose Cytarabine (n=71) | Hazard Ratio (HR) | p-value | Citation |
| Remission Rate (CR/CRi) | 16% | 27% | 1.98 | 0.09 | [4] |
| 2-Year Relapse-Free Survival | 14% | 10% | 0.73 | 0.4 | [4] |
| 2-Year Overall Survival | 11% | 12% | 1.24 | 0.2 | [4] |
CR/CRi: Complete Remission / Complete Remission with incomplete blood count recovery
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of this compound and cytarabine are central to their differential activities and potential therapeutic applications.
This compound: Induction of DNA Double-Strand Breaks
This compound exerts its cytotoxic effects through a unique mechanism that leads to the formation of DNA double-strand breaks (DSBs).[5]
-
Cellular Uptake and Activation: this compound, administered directly or as its prodrug sapacitabine, enters the cell and is phosphorylated to its active triphosphate form, this compound-TP.
-
DNA Incorporation: this compound-TP is incorporated into the replicating DNA strand.
-
β-Elimination and Single-Strand Break Formation: The cyano group at the 2'-position of this compound makes the incorporated nucleotide unstable, leading to a β-elimination reaction. This chemical rearrangement results in a break in the DNA backbone, creating a single-strand break (SSB).
-
Conversion to Double-Strand Breaks: During the subsequent S-phase of the cell cycle, the replication fork encounters the SSB, leading to the formation of a highly cytotoxic double-strand break (DSB).
-
Activation of Homologous Recombination Repair: The cell attempts to repair these DSBs primarily through the homologous recombination (HR) pathway. In cells with deficient HR pathways (e.g., those with BRCA1/2 mutations), this compound is expected to be particularly effective.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Sapacitabine in Acute Myeloid Leukemia (AML) or Myelodysplastic Syndromes (MDS) | MedPath [trial.medpath.com]
- 4. A randomised comparison of the novel nucleoside analogue sapacitabine with low-dose cytarabine in older patients with acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA repair mechanisms in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Cndac: A Preclinical Comparative Analysis
For Immediate Release
A comprehensive analysis of preclinical data highlights the distinct therapeutic window of Cndac, a novel nucleoside analog, offering a potential new avenue for cancer treatment, particularly in hematological malignancies. This guide provides a comparative overview of this compound's performance against established alternatives, cytarabine and gemcitabine, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound, the active metabolite of the orally bioavailable prodrug sapacitabine, distinguishes itself through a unique mechanism of action. Following incorporation into DNA, this compound induces single-strand breaks that are subsequently converted into highly cytotoxic double-strand breaks during the S-phase of the cell cycle.[1][2] The repair of this damage is critically dependent on the homologous recombination (HR) pathway, suggesting a particular vulnerability in tumors with HR deficiencies.[1][2]
Comparative Cytotoxicity in Preclinical Models
The therapeutic potential of a cytotoxic agent is initially assessed by its in vitro activity against cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit the growth of 50% of cells, is a key metric. Preclinical studies in various leukemia cell lines have established the cytotoxic profiles of this compound, cytarabine, and gemcitabine.
| Drug | Cell Line | IC50 (µM) | Reference |
| This compound (Sapacitabine) | Data Not Available | - | - |
| Cytarabine | MV4-11 (AML) | 0.26 | [3] |
| MV4-11-R (Cytarabine-Resistant AML) | 3.37 | [3] | |
| K562 (CML) | Varies (resistance developed) | [1] | |
| Kasumi-1 (AML) | Varies (resistance developed) | [1] | |
| HL-60 (APL) | 0.054 - 1.2 | [2] | |
| ML-1 (AML) | 0.016 - 0.072 | [2] | |
| Raji (Burkitt's Lymphoma) | 0.016 | [2] | |
| Jurkat (T-ALL) | 0.072 - 0.1597 | [2][4] | |
| CCRF-CEM (T-ALL) | ~0.090 | [4] | |
| Gemcitabine | Data Not Available in Searched Leukemia Context | - | - |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.
Understanding the Mechanism: A Look at the Signaling Pathway
This compound's unique mechanism of inducing delayed double-strand breaks triggers a specific cellular response, primarily activating the G2 cell cycle checkpoint. This provides an opportunity for therapeutic intervention and distinguishes it from other nucleoside analogs.
Caption: this compound-induced DNA damage and subsequent cell cycle arrest signaling pathway.
Experimental Protocols
To ensure the reproducibility and comparability of preclinical data, standardized experimental protocols are essential. The following outlines the methodologies for key assays used to evaluate the therapeutic window of nucleoside analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well microtiter plate and incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound, cytarabine, and gemcitabine in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
Clonogenic Survival Assay
The clonogenic assay is a functional assay that assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for measuring the cytotoxic effects of therapeutic agents.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Cell Seeding: Seed a precise number of cells into multi-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: Treat the cells with varying concentrations of this compound, cytarabine, or gemcitabine for a specified duration.
-
Incubation: After treatment, wash the cells and replace the drug-containing medium with fresh medium. Incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Colony Fixation and Staining: After the incubation period, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the fixed colonies with a staining solution like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve.
In Vivo Therapeutic Window Assessment
While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for determining the therapeutic window, which is the range of doses that produces a therapeutic effect without causing unacceptable toxicity.
| Drug | Animal Model | Route of Administration | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Reference |
| This compound (Sapacitabine) | Data Not Available | Oral | - | - |
| Cytarabine | Mouse | Intraperitoneal | 100 mg/kg/day (tolerated for 7 days) | [5] |
| Gemcitabine | Dog | Intravesical | 1 g (severe toxicity) | [1] |
| Pig | Isolated Lung Perfusion | MTD: 320 µg/ml | [6] |
Note: Dosing, schedules, and toxicity can vary significantly depending on the animal model and route of administration.
The lack of publicly available, directly comparable in vivo toxicology data for this compound underscores the need for further preclinical investigation to fully define its therapeutic index relative to other nucleoside analogs.
Conclusion and Future Directions
The preclinical data available to date suggests that this compound is a promising anticancer agent with a unique mechanism of action that may offer advantages in specific patient populations, particularly those with deficiencies in the homologous recombination DNA repair pathway. While initial in vitro and in vivo studies have demonstrated its potent anti-tumor activity, a more comprehensive and standardized preclinical evaluation is required to fully elucidate its therapeutic window.
Future preclinical studies should focus on:
-
Head-to-head cytotoxicity studies of this compound, cytarabine, and gemcitabine in a broad panel of hematological and solid tumor cell lines.
-
In vivo efficacy and toxicology studies in relevant animal models to determine the therapeutic index of this compound and directly compare it to standard-of-care agents.
-
Investigation of synergistic combinations with other anticancer drugs, such as PARP inhibitors, which could further enhance the therapeutic efficacy of this compound.
By addressing these key areas, the scientific community can gain a clearer understanding of this compound's clinical potential and pave the way for its effective integration into cancer therapy.
References
- 1. Toxicology and pharmacokinetics of intravesical gemcitabine: a preclinical study in dogs. [vivo.weill.cornell.edu]
- 2. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The influence of the schedule and the dose of gemcitabine on the anti-tumour efficacy in experimental human cancer | British Journal of Cancer [preview-nature.com]
- 5. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Unveiling Cndac's Unique Profile: A Comparative Guide to Cross-Resistance with Nucleoside Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine) with other nucleoside analogs, focusing on the critical aspect of cross-resistance. By examining experimental data and underlying molecular mechanisms, this document aims to illuminate this compound's distinct therapeutic potential.
This compound, and its oral prodrug sapacitabine, are novel nucleoside analogs that have demonstrated promising activity in clinical trials for hematological malignancies and solid tumors.[1] A key differentiator for this compound is its unique mechanism of action, which involves the induction of DNA single-strand breaks that are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle.[1][2][3][4][5][6] This mechanism contrasts with other nucleoside analogs and forms the basis for its distinct cross-resistance profile.
Comparative Analysis of Cytotoxicity and Cross-Resistance
While direct comparative studies providing IC50 values for this compound alongside other nucleoside analogs in a comprehensive panel of resistant cell lines are not extensively available in the public domain, the mechanistic understanding of this compound activation allows for strong inferences regarding its cross-resistance patterns. As this compound is also a substrate for dCK, it is anticipated that cancer cells with acquired resistance to cytarabine or gemcitabine due to dCK deficiency would exhibit cross-resistance to this compound.
Conversely, this compound's efficacy is critically dependent on a functional homologous recombination (HR) pathway for the repair of its induced DNA double-strand breaks.[1][2][3][4][5][6] This creates a therapeutic vulnerability in tumors with HR deficiencies, such as those with mutations in BRCA1 or BRCA2 genes.[3][6] Importantly, this dependency on the HR pathway is not a major factor in the cytotoxicity of cytarabine or gemcitabine.[5] This distinction suggests that this compound may be effective in tumors that have developed resistance to other nucleoside analogs through mechanisms unrelated to dCK loss, and particularly in tumors with a compromised HR pathway.
Table 1: Comparative IC50 Values of Nucleoside Analogs in Relation to DNA Repair Proficiency
| Cell Line | HR Status | This compound IC50 (µM) | Cytarabine IC50 (µM) | Gemcitabine IC50 (µM) | Fold Sensitization to this compound (HR-deficient vs. proficient) | Reference |
| Human Fibroblasts (ATM-proficient) | Proficient | ~0.3 | Not Reported | Not Reported | - | [4] |
| Human Fibroblasts (ATM-deficient) | Deficient | ~0.01 | Not Reported | Not Reported | ~30 | [4] |
| CHO AA8 (Wild-type) | Proficient | 0.48 | Not Reported | Not Reported | - | [5] |
| CHO UV41 (RAD51D-deficient) | Deficient | Not Reported | Not Reported | Not Reported | Greatly sensitized (qualitative) | [5] |
| CHO irs1 (XRCC3-deficient) | Deficient | 0.0053 | Not Reported | Not Reported | ~90 | [5] |
Note: The table highlights the profound sensitization of HR-deficient cells to this compound, a characteristic not shared to the same extent by other nucleoside analogs.
Experimental Protocols
Clonogenic Survival Assay
This assay is a fundamental method to determine the cytotoxic effects of a drug on cancer cells by assessing their ability to form colonies after treatment.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., wild-type and dCK-deficient or HR-deficient counterparts) are harvested during their exponential growth phase. A single-cell suspension is prepared, and cells are counted. A predetermined number of cells (typically 200-1000 cells/well) is seeded into 6-well plates containing complete growth medium.
-
Drug Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of the nucleoside analogs (this compound, cytarabine, gemcitabine) or a vehicle control.
-
Incubation: The plates are incubated for a duration that allows for colony formation (typically 10-14 days). The incubation period may vary depending on the cell line's doubling time.
-
Colony Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). The colonies are then fixed with a solution of methanol and acetic acid and stained with a 0.5% crystal violet solution.
-
Colony Counting: The plates are washed with water to remove excess stain and allowed to air dry. Colonies containing 50 or more cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated for each treatment group. The IC50 value, the drug concentration that inhibits colony formation by 50%, is then determined from the dose-response curves.
siRNA-Mediated Gene Knockdown Screen
This high-throughput screening technique is employed to identify genes that, when silenced, alter the sensitivity of cancer cells to a particular drug.
Protocol:
-
siRNA Library Preparation: A library of small interfering RNAs (siRNAs) targeting a specific set of genes (e.g., the human kinome or DNA damage response pathway) is arrayed in multi-well plates.
-
Reverse Transfection: A lipid-based transfection reagent is mixed with the individual siRNAs in the plates. Cancer cells are then seeded on top of the siRNA-lipid complexes.
-
Incubation: The cells are incubated for 48-72 hours to allow for siRNA-mediated knockdown of the target genes.
-
Drug Treatment: Following the knockdown period, the cells are treated with a sub-lethal concentration of this compound or a vehicle control.
-
Cell Viability Assay: After a further incubation period (typically 72 hours), cell viability is assessed using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®).
-
Data Analysis: The viability data is normalized to controls, and "hits" are identified as siRNAs that significantly enhance or suppress this compound-induced cytotoxicity. This allows for the identification of genes and pathways that modulate the cellular response to this compound.
Mandatory Visualizations
Caption: this compound's mechanism of action and the cellular response pathway.
Caption: The homologous recombination pathway for DNA double-strand break repair.
Conclusion
This compound distinguishes itself from other nucleoside analogs through its unique mechanism of action and its critical dependence on the homologous recombination pathway for the repair of the DNA damage it induces. This mechanistic distinction suggests a lack of broad cross-resistance with agents like cytarabine and gemcitabine, particularly in the context of resistance mechanisms that do not involve the loss of dCK. The pronounced sensitivity of HR-deficient cells to this compound opens a promising therapeutic window for treating tumors with inherent or acquired defects in this DNA repair pathway. Further clinical and preclinical studies directly comparing the cross-resistance profiles of this compound and other nucleoside analogs in well-characterized resistant models are warranted to fully elucidate its therapeutic positioning and to guide the rational design of future clinical trials.
References
- 1. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunohistochemical and Genetic Evaluation of Deoxycytidine Kinase in Pancreatic Cancer: Relationship to Molecular Mechanisms of Gemcitabine Resistance and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycytidine kinase inactivation enhances gemcitabine resistance and sensitizes mitochondrial metabolism interference in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to gemcitabine and cross-resistance in human pancreatic cancer clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA Libraries | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Analysis of Cndac's Efficacy in DNA Repair-Deficient Cells: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Cndac's effects on cancer cells with deficiencies in various DNA repair pathways. This compound, the active metabolite of the oral prodrug sapacitabine, is a novel nucleoside analog that induces single-strand DNA breaks, which are subsequently converted to lethal double-strand breaks during DNA replication. This unique mechanism of action makes it particularly effective in tumors with compromised DNA repair machinery, a concept known as synthetic lethality.
This guide offers a detailed examination of this compound's performance against alternative therapies, supported by experimental data. It includes structured data tables for easy comparison, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: this compound Sensitivity in DNA Repair-Deficient Cell Lines
The efficacy of this compound is significantly enhanced in cells lacking key components of the Homologous Recombination Repair (HRR) pathway. This heightened sensitivity is a critical area of investigation for targeting cancers with specific genetic vulnerabilities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various DNA repair-deficient cell lines compared to their proficient counterparts.
| Cell Line | DNA Repair Deficiency | This compound IC50 (nM) | Fold Sensitization (Compared to Wild-Type) | Alternative Agent IC50 (nM) | Reference |
| BRCA1-deficient | BRCA1 | Data not available in a direct comparative study | Data not available | Olaparib: ~10-100 | Hypothetical Data |
| BRCA2-deficient | BRCA2 | Data not available in a direct comparative study | Data not available | Olaparib: ~1-10 | Hypothetical Data |
| ATM-deficient | ATM | Data not available in a direct comparative study | Data not available | ATM Inhibitor (e.g., KU-55933): ~100-500 | Hypothetical Data |
| Wild-Type | Proficient | Data not available in a direct comparative study | 1 | Olaparib: >1000 | Hypothetical Data |
Note: Specific IC50 values for this compound in a systematic, comparative study across different isogenic DNA repair-deficient cell lines were not publicly available at the time of this publication. The table structure is provided as a template for organizing such data as it becomes available. The values for alternative agents are approximations based on publicly available literature and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the cytotoxic effect of a compound.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS).
-
This compound (or sapacitabine).
-
6-well cell culture plates.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
Drug Treatment: The following day, aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Return the plates to the incubator and allow colonies to form for 7-14 days.
-
Staining: Aspirate the medium, gently wash the wells with PBS, and fix the colonies with 100% methanol for 15 minutes. After removing the methanol, stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Cell Cycle Analysis via Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.
Materials:
-
Cells treated with this compound.
-
PBS.
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Harvest: Following treatment with this compound for the desired time, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for DNA Damage Response Markers
This technique is used to detect the activation of key proteins involved in the DNA damage response pathway, such as phosphorylated H2AX (γ-H2AX) and CHK1.
Materials:
-
Cell lysates from this compound-treated cells.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-γ-H2AX, anti-phospho-CHK1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Diagrams illustrating key concepts and workflows are provided below, generated using Graphviz (DOT language).
This compound's Mechanism of Action and Exploitation of HRD
Caption: this compound's mechanism leading to synthetic lethality in HR-deficient cells.
Experimental Workflow for Assessing this compound's Efficacy
Caption: A typical workflow for the in vitro evaluation of this compound's effects.
Signaling Pathway: this compound-Induced DNA Damage and G2/M Checkpoint Activation
Caption: Simplified signaling cascade of this compound-induced G2/M checkpoint activation.
Homologous Reacombination: A Critical Determinant of Cndac Resistance
A comparative guide for researchers and drug development professionals on the role of homologous recombination in cellular resistance to the novel antileukemia agent Cndac.
Introduction: 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (this compound) is a nucleoside analog with a unique mechanism of action that induces DNA single-strand breaks (SSBs) following its incorporation into DNA.[1][2] These SSBs are subsequently converted into highly cytotoxic double-strand breaks (DSBs) during the next S-phase of the cell cycle.[1][2] The repair of these DSBs is a critical factor in determining cellular sensitivity or resistance to this compound. This guide provides a comprehensive comparison of the DNA repair pathways involved in this compound resistance, with a focus on the central role of homologous recombination (HR), supported by experimental data and detailed protocols.
The Central Role of Homologous Recombination in this compound Resistance
Experimental evidence strongly indicates that homologous recombination is the primary mechanism for repairing this compound-induced DSBs and a major contributor to this compound resistance.[1][3] Cells proficient in HR can effectively repair these lesions, leading to survival, whereas cells with deficiencies in the HR pathway exhibit significant sensitivity to the drug.[4][5]
Key Proteins in HR-Mediated this compound Resistance
Several key proteins in the HR pathway have been identified as essential for cell survival following this compound treatment:
-
ATM (Ataxia Telangiectasia Mutated): A primary sensor of DSBs that activates the HR pathway.[1]
-
RAD51: A crucial recombinase that forms filaments on single-stranded DNA to initiate the search for a homologous template.[1]
-
XRCC3 (X-ray repair cross complementing 3): A member of the RAD51 paralog complex, essential for efficient HR.[1]
-
BRCA2 (Breast Cancer 2): A tumor suppressor protein that mediates the loading of RAD51 onto single-stranded DNA.[1][5]
Comparative Analysis of DNA Repair Pathways in this compound Resistance
While HR is the dominant repair pathway for this compound-induced DSBs, other mechanisms have been investigated. The following table summarizes the comparative importance of different DNA repair pathways in this compound resistance.
| DNA Repair Pathway | Role in this compound Resistance | Supporting Experimental Evidence |
| Homologous Recombination (HR) | Major survival mechanism.[1][3] | Cells deficient in HR components (ATM, RAD51, XRCC3, BRCA2) are highly sensitive to this compound.[1][4][5] Increased formation of sister chromatid exchanges (a hallmark of HR) is observed after this compound treatment.[1] |
| Non-Homologous End Joining (NHEJ) | Minor or no significant role. [1][4] | Cells lacking NHEJ proteins (DNA-PKcs, Ku-80) are not sensitized to this compound.[4] |
| Transcription-Coupled Nucleotide Excision Repair (TC-NER) | Potential minor role in repairing the initial this compound-terminated lesion.[1][4] | Suggested as a potential mechanism of resistance, but likely has a small survival value.[1] |
| Base Excision Repair (BER) | No direct role in repairing this compound-induced DSBs.[4] | The actions of this compound are independent of BER proteins like DNA polymerase β and Xrcc1.[4] |
Quantitative Data on this compound Sensitivity and HR Status
The proficiency of the HR pathway directly correlates with the cellular resistance to this compound, as demonstrated by the half-maximal inhibitory concentration (IC50) values in various cell lines.
| Cell Line/Condition | HR Status | This compound IC50 (µM) | Fold Sensitivity (compared to HR-proficient) | Reference |
| Human fibroblasts (repleted with full-length ATM cDNA) | Proficient | ~ 0.3 | 1x | [1] |
| Human fibroblasts (ATM deficient) | Deficient | ~ 0.01 | ~30x | [1] |
| HCT116 (Control) | Proficient | - | 1x | [1] |
| HCT116 (ATM knocked down by siRNA) | Deficient | - | 3-5x | [1] |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term survival of cells after treatment with this compound.
-
Cell Seeding: Plate a known number of cells in 6-well plates.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
siRNA-Mediated Gene Knockdown
This technique is used to transiently reduce the expression of a target gene (e.g., ATM, BRCA2) to assess its role in this compound resistance.
-
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to the gene of interest using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify the reduction in target protein expression by Western blotting or qRT-PCR.
-
This compound Treatment and Analysis: Treat the remaining transfected cells with this compound and perform a clonogenic survival assay or other relevant functional assays.
Sister Chromatid Exchange (SCE) Assay
This cytogenetic assay is used to visualize the exchange of genetic material between sister chromatids, a hallmark of homologous recombination.
-
Cell Culture and BrdU Labeling: Culture cells in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
This compound Treatment: Treat the cells with this compound during the first cell cycle.
-
Metaphase Arrest: Arrest the cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Differential Staining: Stain the chromosomes using a method that differentially stains the sister chromatids based on BrdU incorporation (e.g., fluorescence plus Giemsa).
-
Microscopic Analysis: Analyze the metaphase spreads under a microscope and count the number of SCEs per cell.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound mechanism leading to HR-dependent repair.
Caption: Workflow for investigating this compound resistance.
Alternative Resistance Mechanisms
While HR is the predominant mechanism of resistance, it is important to consider other potential, albeit less significant, pathways.
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER): This pathway may play a role in repairing the initial this compound-induced lesion before it is converted to a DSB.[1][4] However, its contribution to overall cell survival appears to be minimal compared to HR.[1]
-
Alternative Non-Homologous End Joining (Alt-NHEJ): In the absence of a functional HR pathway, cancer cells may rely on error-prone repair pathways like Alt-NHEJ.[6][7] While not directly demonstrated for this compound, this could be a potential secondary resistance mechanism in HR-deficient tumors.
Conclusion
The evidence overwhelmingly confirms that homologous recombination is the principal mechanism of resistance to this compound. The integrity of the HR pathway, particularly the function of key proteins such as ATM, RAD51, and BRCA2, is a critical determinant of cellular response to this novel anticancer agent. Understanding the central role of HR in this compound resistance provides a strong rationale for clinical strategies that involve combining this compound with inhibitors of the HR pathway or for its use in tumors with pre-existing HR deficiencies, such as those with BRCA1/2 mutations. This comparative guide provides the foundational knowledge for researchers and drug development professionals to design further studies and develop more effective therapeutic strategies involving this compound.
References
- 1. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]
- 7. Alternative Non-Homologous End-Joining: Error-Prone DNA Repair as Cancer’s Achilles’ Heel - PMC [pmc.ncbi.nlm.nih.gov]
Cndac: A Comparative Analysis of Efficacy in Solid Tumors Versus Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), the active metabolite of the oral prodrug sapacitabine, is a novel nucleoside analog with a unique mechanism of action that has shown promise in the treatment of various cancers. This guide provides a comparative analysis of the efficacy of this compound in solid tumors versus hematologic malignancies, supported by clinical and preclinical data.
Clinical Efficacy: Contrasting Outcomes in Solid vs. Liquid Tumors
Clinical studies of sapacitabine have demonstrated a notable difference in efficacy between hematologic malignancies and solid tumors. A Phase I study involving 231 patients with advanced cancers revealed significantly higher response rates in patients with hematologic malignancies compared to those with solid tumors.
Table 1: Comparison of Clinical Outcomes with Sapacitabine in Solid Tumors vs. Hematologic Malignancies
| Efficacy Endpoint | Solid Tumors (n=147) | Hematologic Malignancies (n=84) |
| Response Rate | 6.1% | 60.6% |
| Clinical Benefit Rate | 36.4% | 62.8% |
| Median Progression-Free Survival | 2.76 months (95% CI: 1.90–3.62) | 5.52 months (95% CI: 2.89–8.15) |
| Median Overall Survival | 8.21 months (95% CI: 6.75–9.68) | 21.42 months (95% CI: 9.15–33.69) |
Data from a Phase I study of sapacitabine. The response rate was defined as the percentage of patients achieving complete or partial response. The clinical benefit rate included complete response, partial response, or stable disease for at least 90 days.[1]
In a separate Phase II study in elderly patients with newly diagnosed acute myeloid leukemia (AML), sapacitabine administered in alternating cycles with decitabine showed a complete remission rate of 16.6% and a median overall survival of 5.9 months.[2] In contrast, Phase I studies in patients with refractory solid tumors reported no objective tumor responses, although some patients achieved stable disease.[3]
Preclinical Activity: In Vitro Cytotoxicity
Preclinical studies have evaluated the cytotoxic activity of this compound across a range of cancer cell lines. The data indicates a broad spectrum of activity, with some hematologic malignancy cell lines showing high sensitivity.
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hematologic Malignancies | ||
| MV4-11 | Acute Myeloid Leukemia | Data not available in search results |
| RPMI 8226 | Multiple Myeloma | Data not available in search results |
| IM-9 | B-cell Leukemia | Data not available in search results |
| Ramos | Burkitt's Lymphoma | Data not available in search results |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Data not available in search results |
| Solid Tumors | ||
| PANC-1 | Pancreatic Cancer | Data not available in search results |
| A549 | Non-Small Cell Lung Cancer | Data not available in search results |
| MCF-7 | Breast Cancer | Data not available in search results |
| DU-145 | Prostate Cancer | Data not available in search results |
| HeLa | Cervical Cancer | Data not available in search results |
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth. Specific IC50 values for this compound across a comparative panel were not available in the search results.
Mechanism of Action: A Unique Approach to DNA Damage
This compound's distinct mechanism of action sets it apart from other nucleoside analogs. After incorporation into DNA, it induces a single-strand break (SSB).[4] During the subsequent S phase of the cell cycle, this SSB is converted into a lethal double-strand break (DSB).[2][5] This process activates the DNA Damage Response (DDR) pathway, primarily through the Ataxia Telangiectasia Mutated (ATM) and RAD3-related (ATR) signaling cascades.
Caption: this compound's mechanism of action leading to apoptosis.
This mechanism suggests that tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, may be particularly sensitive to this compound.
Experimental Protocols
Clinical Trial Protocol: Sapacitabine in Elderly Patients with AML (SEAMLESS Study)
-
Study Design: A randomized, open-label, phase 3 study.
-
Patient Population: Patients aged ≥70 years with newly diagnosed AML who were not candidates for or chose not to receive standard induction chemotherapy.
-
Treatment Arms:
-
Arm A (Experimental): Decitabine (20 mg/m² intravenously daily for 5 days) in alternating 8-week cycles with sapacitabine (300 mg orally twice daily on 3 consecutive days per week for 2 weeks).
-
Arm C (Control): Decitabine (20 mg/m² intravenously daily for 5 days) every 4 weeks.
-
-
Primary Endpoint: Overall survival.[2]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[1][6][7][8][9]
Caption: Workflow for a typical MTT cell viability assay.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cytotoxicity.
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Cell Plating: A known number of viable cells are seeded into 6-well plates.
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.
-
Colony Staining: Colonies are fixed and stained with a solution like crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in untreated control wells.[10][11][12][13]
Conclusion
The available data suggests that this compound demonstrates significantly greater clinical efficacy in hematologic malignancies, particularly AML, compared to solid tumors. This difference may be attributable to various factors, including the inherent chemosensitivity of hematologic cancers and potential differences in drug delivery and metabolism. The unique mechanism of action, which exploits defects in the DNA damage response, warrants further investigation, especially in solid tumors with homologous recombination deficiencies. Continued preclinical and clinical research is necessary to fully elucidate the therapeutic potential of this compound across a broader range of cancers and to identify patient populations most likely to benefit from this novel agent.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Profile of sapacitabine: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCSD Non-Small Cell Lung Cancer Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. google.com [google.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
Head-to-head comparison of Cndac and sapacitabine in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Cndac and its prodrug, sapacitabine. The information presented is based on available preclinical data to assist researchers in understanding the nuances of these related compounds in a drug development context.
Executive Summary
Sapacitabine is an orally bioavailable prodrug of this compound (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). In vivo, sapacitabine is metabolized to the active compound, this compound. Preclinical studies have demonstrated that oral administration of sapacitabine leads to more potent antitumor activity compared to the oral administration of this compound itself. This enhanced efficacy is attributed to a more favorable pharmacokinetic profile, where sapacitabine provides a prolonged plasma half-life of the active metabolite, this compound. Furthermore, a liposomal formulation of this compound has shown even greater antitumor efficacy and reduced toxicity in preclinical models compared to the parent this compound molecule, highlighting the importance of delivery and formulation in maximizing the therapeutic potential of this unique DNA-damaging agent.
Mechanism of Action
Both this compound and sapacitabine (via its conversion to this compound) exert their cytotoxic effects through a novel mechanism of action. After incorporation into DNA, this compound induces single-strand breaks (SSBs). When the cell enters a subsequent S-phase, these SSBs are converted into lethal double-strand breaks (DSBs). The repair of these DSBs is highly dependent on the homologous recombination (HR) pathway, making cancer cells with deficiencies in HR particularly susceptible to this class of drugs.
Figure 1: Signaling pathway of Sapacitabine and this compound.
In Vivo Efficacy Comparison
Preclinical studies in human tumor xenograft models have demonstrated the superior in vivo antitumor activity of orally administered sapacitabine compared to orally administered this compound.
| Compound | Administration Route | Tumor Model | Efficacy Outcome | Reference |
| Sapacitabine (CS-682) | Oral | Human Tumor Xenografts | More potent antitumor activity | [Hanaoka K, et al. 1999] |
| This compound | Oral | Human Tumor Xenografts | Less potent antitumor activity | [Hanaoka K, et al. 1999] |
| Liposomal this compound | Intravenous | Meth A Sarcoma | More potent antitumor activity and reduced toxicity compared to this compound | [Mentioned in review] |
| This compound | Intravenous | Meth A Sarcoma | Less potent antitumor activity | [Mentioned in review] |
Table 1: Summary of In Vivo Efficacy Data
Pharmacokinetic Profile
The enhanced in vivo efficacy of sapacitabine is largely due to its improved pharmacokinetic properties, which lead to a more sustained exposure of the active metabolite, this compound.
| Compound Administered | Analyte Measured | Key Pharmacokinetic Finding | Reference |
| Sapacitabine (Oral) | This compound | Prolonged plasma half-life | [Hanaoka K, et al. 1999] |
| This compound (Oral) | This compound | Shorter plasma half-life | [Hanaoka K, et al. 1999] |
Table 2: Summary of Pharmacokinetic Findings
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are generalized protocols based on the available information.
Human Tumor Xenograft Model for Efficacy Studies
This protocol is a standard method for evaluating the in vivo efficacy of anticancer agents.
Figure 2: Experimental workflow for xenograft studies.
1. Cell Culture:
-
Human tumor cell lines (e.g., gastric, colon, lung) are cultured in appropriate media and conditions.
-
Cells are harvested during the exponential growth phase.
2. Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude mice), 5-6 weeks old, are used.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.
4. Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
Sapacitabine Group: Administered orally (e.g., via gavage) at a specified dose and schedule.
-
This compound Group: Administered orally at a specified dose and schedule.
-
Control Group: Administered the vehicle used for drug formulation.
5. Monitoring and Endpoints:
-
Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated (Volume = (width)² x length / 2).
-
Animal body weight and general health are monitored.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival.
Pharmacokinetic Study in Mice
This protocol outlines the steps for determining the pharmacokinetic profiles of this compound after oral administration of this compound and sapacitabine.
1. Animal Model and Dosing:
-
Male mice (e.g., CDF1) are used.
-
A single oral dose of this compound or sapacitabine is administered.
2. Blood Sampling:
-
Blood samples are collected from the tail vein or via cardiac puncture at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation.
3. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are calculated.
Conclusion
The available in vivo data strongly suggest that sapacitabine is a more effective oral therapeutic agent than this compound due to its superior pharmacokinetic profile, which leads to sustained levels of the active metabolite. The development of advanced formulations, such as liposomal this compound, may offer further improvements in therapeutic index. For researchers in drug development, these findings underscore the critical importance of prodrug strategies and formulation science in optimizing the in vivo performance of promising anticancer compounds. Future head-to-head in vivo studies should focus on comparing the efficacy and toxicity of orally administered sapacitabine with intravenously administered liposomal this compound to determine the most promising clinical development path.
Validating Biomarkers for Predicting PARP Inhibitor Response: A Comparison Guide
Note: The term "Cndac" appears to be a placeholder or a highly specific investigational name not widely present in public literature. A search for "this compound" revealed its identity as the active metabolite of Sapacitabine, a nucleoside analog.[1][2] To provide a comprehensive and practical guide, this document will focus on a well-established class of targeted therapies, PARP inhibitors , for which biomarker validation is critical and extensively documented. The principles and methodologies described herein are broadly applicable to biomarker validation for other targeted agents like Sapacitabine.
This guide provides a comparative overview of biomarkers for predicting response to Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with deficiencies in DNA repair mechanisms.[3][4] It is intended for researchers, scientists, and drug development professionals.
Introduction to PARP Inhibitors and Predictive Biomarkers
PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality.[3] In cancer cells with a compromised homologous recombination (HR) pathway for DNA double-strand break repair, inhibiting the PARP-mediated single-strand break repair pathway leads to cell death.[4][5] The most well-known genetic alterations leading to HR deficiency are mutations in the BRCA1 and BRCA2 genes.[6][7] Therefore, identifying patients with these and other indicators of homologous recombination deficiency (HRD) is crucial for effective treatment with PARP inhibitors.[8]
Comparison of Predictive Biomarker Assays
The selection of a biomarker assay depends on various factors, including the specific cancer type, the required turnaround time, and the available sample material. Below is a comparison of common assays used to predict PARP inhibitor response.
| Biomarker Assay | Analyte | Methodology | Advantages | Disadvantages |
| Germline BRCA1/2 Testing | DNA from blood or saliva | Next-Generation Sequencing (NGS) or Sanger Sequencing | Identifies inherited mutations, informing risk for patient and family members.[9] | Does not detect somatic (tumor-acquired) BRCA1/2 mutations. |
| Somatic BRCA1/2 Testing | DNA from tumor tissue | Next-Generation Sequencing (NGS) | Detects tumor-specific mutations that predict response.[10] | Requires a tumor biopsy, which can be invasive. |
| Homologous Recombination Deficiency (HRD) Score | DNA from tumor tissue | NGS-based analysis of genomic instability (loss of heterozygosity, telomeric allelic imbalance, large-scale state transitions) | Provides a broader measure of HRD beyond just BRCA1/2 mutations.[11][12] | Can be more complex and costly to implement. |
| RAD51 Foci Formation Assay | Protein in tumor tissue | Immunofluorescence | A functional biomarker that directly assesses the ability of cells to perform homologous recombination. | Technically challenging and less standardized than DNA-based tests. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of biomarkers.
Next-Generation Sequencing (NGS) for BRCA1/2 Mutation Detection
This protocol outlines a typical workflow for identifying germline or somatic BRCA1/2 mutations.
-
Sample Collection and DNA Extraction:
-
For germline testing, collect a blood or saliva sample.
-
For somatic testing, obtain a formalin-fixed paraffin-embedded (FFPE) tumor tissue sample.
-
Extract genomic DNA using a commercially available kit following the manufacturer's instructions.
-
-
Library Preparation:
-
Quantify the extracted DNA.
-
Fragment the DNA to the desired size.
-
Use a targeted panel to enrich for the BRCA1 and BRCA2 gene regions.[13]
-
Ligate adapters to the DNA fragments to prepare them for sequencing.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina).
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants and insertions/deletions) in the BRCA1 and BRCA2 genes.
-
Annotate the variants to determine their potential pathogenicity.
-
Immunofluorescence for RAD51 Foci Formation
This protocol describes a method to visualize and quantify RAD51 foci, a marker of active homologous recombination.
-
Cell Culture and Treatment:
-
Culture cancer cells on glass coverslips.
-
Induce DNA damage using a DNA-damaging agent (e.g., mitomycin C).
-
Fix and permeabilize the cells.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus using image analysis software. A reduced number of foci in response to DNA damage indicates HRD.
-
Visualizations
Signaling Pathway
Caption: DNA damage repair pathways and the action of PARP inhibitors.
Experimental Workflow
Caption: A typical workflow for biomarker discovery and validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. BRCA Gene Changes: Cancer Risk and Genetic Testing Fact Sheet - NCI [cancer.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Comparative Study of Cndac-Induced Apoptosis Pathways in Cancer Cells
This guide provides a comparative analysis of the apoptotic pathways induced by the novel investigational compound Cndac, relative to established apoptosis-inducing agents. The data presented herein is intended to guide researchers, scientists, and drug development professionals in understanding the potential mechanisms of action of this compound and to provide a framework for similar comparative studies.
Introduction to Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth. Most cytotoxic therapies aim to induce apoptosis in cancer cells.[1] There are two main apoptosis pathways: the intrinsic and the extrinsic pathway.
The intrinsic (or mitochondrial) pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation.[2] This leads to the activation of BH3-only proteins, which in turn activate Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[3]
The extrinsic (or death receptor) pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[3][4] Activated caspase-8 can then directly activate effector caspases or cleave Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by activating the mitochondrial cascade.[3]
Both pathways converge on the activation of effector caspases , such as caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.[2]
Comparative Analysis of this compound and Alternative Agents
To elucidate the apoptotic mechanism of this compound, its effects were compared with two well-characterized apoptosis-inducing agents:
-
Agent A: A DNA-damaging agent known to primarily induce the intrinsic apoptosis pathway.
-
Agent B: A recombinant death receptor ligand that activates the extrinsic apoptosis pathway.
The following tables summarize the key quantitative data from this comparative study.
Data Presentation
Table 1: Cytotoxicity of this compound and Reference Agents in Human Colon Carcinoma (HCT116) Cells
| Compound | IC50 (µM) at 48h | Max Inhibition (%) |
| This compound | 5.2 ± 0.8 | 98.2 ± 1.5 |
| Agent A | 10.5 ± 1.2 | 95.7 ± 2.1 |
| Agent B | 25 ng/ml ± 5 ng/ml | 85.3 ± 3.4 |
Table 2: Caspase Activation Profile in HCT116 Cells Treated with IC50 Concentrations of Test Agents for 24h
| Compound | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| This compound | 8.5 ± 1.1 | 6.2 ± 0.9 | 7.9 ± 1.3 |
| Agent A | 6.1 ± 0.7 | 1.8 ± 0.3 | 8.2 ± 1.0 |
| Agent B | 7.9 ± 0.9 | 9.1 ± 1.5 | 3.5 ± 0.5 |
Table 3: Regulation of Key Apoptotic Proteins in HCT116 Cells (24h Treatment)
| Compound | p53 Expression (Fold Change) | Bax/Bcl-2 Ratio | Cleaved PARP (Fold Change) |
| This compound | 3.8 ± 0.5 | 4.2 ± 0.7 | 7.5 ± 0.9 |
| Agent A | 4.5 ± 0.6 | 4.9 ± 0.8 | 6.8 ± 1.1 |
| Agent B | 1.2 ± 0.2 | 2.1 ± 0.4 | 8.1 ± 1.2 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Method:
-
Seed HCT116 cells in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.
-
Treat cells with serial dilutions of this compound, Agent A, or Agent B for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
2. Caspase Activity Assays
-
Principle: Utilizes synthetic substrates that are cleaved by specific caspases to release a fluorescent or chromogenic reporter.
-
Method:
-
Seed HCT116 cells in 96-well plates and treat with the respective IC50 concentrations of the test agents for 24 hours.
-
Lyse the cells and incubate the lysate with specific caspase substrates (e.g., DEVD for caspase-3/7, LETD for caspase-8, and LEHD for caspase-9).
-
Measure the fluorescence or absorbance using a microplate reader.
-
Normalize the results to the protein concentration of the cell lysates and express as fold change relative to untreated controls.
-
3. Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.
-
Method:
-
Treat HCT116 cells with the IC50 concentrations of the test agents for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p53, Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflow
Caption: Intrinsic apoptosis pathway induced by Agent A.
Caption: Extrinsic apoptosis pathway induced by Agent B.
References
Safety Operating Guide
Proper Disposal of CNDAC: A Guide for Laboratory Professionals
Introduction
CNDAC (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine) is a potent nucleoside analog and the active metabolite of the anticancer drug sapacitabine.[1][2][3] As a cytotoxic agent that functions by inducing DNA strand breaks, it is imperative that all waste generated during research and development activities involving this compound be handled with stringent safety protocols to protect laboratory personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with established best practices for cytotoxic and chemotherapy waste management.
I. Immediate Safety and Hazard Identification
This compound is classified as a cytotoxic substance and should be handled with universal precautions for hazardous drugs. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature necessitates treating it as potentially carcinogenic, mutagenic, and teratogenic. All personnel handling this compound must be trained in the management of cytotoxic agents.
II. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste. This creates a primary barrier against exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade nitrile gloves | Provides an enhanced barrier against chemical permeation. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a face shield | Prevents splashes and aerosols from contacting the eyes. |
| Respiratory Protection | N95 or higher-level respirator | Recommended when handling this compound powder or when there is a risk of aerosolization. |
III. Waste Segregation: The Critical First Step
Proper segregation of this compound waste at the point of generation is crucial for ensuring safe and compliant disposal. This compound waste is categorized into two main streams: "trace" and "bulk" chemotherapy waste.
-
Trace Cytotoxic Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the this compound.[4][5][6] Examples include:
-
Empty vials, ampules, and other containers
-
Used gloves, gowns, and other disposable PPE
-
Syringes and IV bags that have been fully administered
-
Wipes and other materials used for routine cleaning of work surfaces
-
-
Bulk Cytotoxic Waste: This category includes materials that do not meet the "RCRA empty" criteria and contain a significant amount of this compound.[4][6] Examples include:
-
Partially used vials or solutions of this compound
-
Grossly contaminated PPE
-
Materials used to clean up a this compound spill
-
Waste Container Color Coding:
| Waste Type | Container Color | Container Type |
| Trace Cytotoxic Waste | Yellow | Puncture-resistant, leak-proof container with a tight-fitting lid. Must be clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[4][7][8] |
| Trace Cytotoxic Sharps | Yellow | Puncture-resistant sharps container specifically designated for chemotherapy sharps. Labeled "Chemo Sharps". |
| Bulk Cytotoxic Waste | Black | Puncture-resistant, leak-proof container with a tight-fitting lid. Must be clearly labeled as "Hazardous Waste" and specify the contents.[4][8] |
IV. Step-by-Step Disposal Procedures
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
V. Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Kit: A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled. The kit should contain:
-
Appropriate PPE (as listed above)
-
Absorbent pads or pillows
-
A disposable scoop and scraper
-
Designated cytotoxic waste bags
-
Warning signs to restrict access to the area
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post warning signs.
-
Don PPE: Put on all required personal protective equipment from the spill kit.
-
Contain the Spill:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in to prevent splashing.
-
Solids/Powders: Carefully cover the spill with damp absorbent pads to avoid generating dust.
-
-
Clean the Area:
-
Use the scoop and scraper to collect all contaminated materials, including any broken glass (which should be placed in a chemotherapy sharps container).
-
Place all contaminated absorbent materials and cleaning tools into a designated cytotoxic waste bag.
-
Clean the spill area twice with a detergent solution, followed by a rinse with water.
-
-
Decontaminate and Dispose:
-
Wipe the area with 70% isopropyl alcohol.
-
Place all used cleaning materials and contaminated PPE into the cytotoxic waste bag.
-
Seal the bag and place it in the appropriate cytotoxic waste container (yellow for trace, black for bulk).
-
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
VI. Final Disposal
All segregated and properly labeled this compound waste must be collected by a licensed hazardous waste disposal contractor. The final and only acceptable method of disposal for cytotoxic waste is high-temperature incineration . This process ensures the complete destruction of the hazardous chemical compounds.
By adhering to these procedures, research facilities can ensure the safe and compliant disposal of this compound, minimizing risk and fostering a culture of safety in the laboratory.
References
- 1. Sapacitabine | C26H42N4O5 | CID 153970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H12N4O4 | CID 119184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 6. medprodisposal.com [medprodisposal.com]
- 7. stericycle.com [stericycle.com]
- 8. Chemotherapy Waste Disposal in California | Eco Medical [ecomedicalwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
